BIX 02565
Description
Properties
IUPAC Name |
(5R)-N-[1-[3-(dimethylamino)propyl]benzimidazol-2-yl]-5-methyl-1-oxo-2,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indole-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O2/c1-17-11-12-27-25(34)23-15-18-9-10-19(16-22(18)32(17)23)24(33)29-26-28-20-7-4-5-8-21(20)31(26)14-6-13-30(2)3/h4-5,7-10,15-17H,6,11-14H2,1-3H3,(H,27,34)(H,28,29,33)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMXXVNQAFCXKK-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC(=O)C2=CC3=C(N12)C=C(C=C3)C(=O)NC4=NC5=CC=CC=C5N4CCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNC(=O)C2=CC3=C(N12)C=C(C=C3)C(=O)NC4=NC5=CC=CC=C5N4CCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BIX 02565: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BIX 02565 is a potent and selective small molecule inhibitor of Ribosomal S6 Kinase 2 (RSK2), a key downstream component of the Ras-MAPK signaling pathway. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its primary target, downstream signaling effects, and off-target profile. The document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.
Core Mechanism of Action: Potent Inhibition of RSK2
This compound exerts its primary effect through the potent inhibition of RSK2, a serine/threonine kinase involved in a multitude of cellular processes, including cell growth, proliferation, and survival. It acts as an ATP-competitive inhibitor, binding to the N-terminal kinase domain of RSK.
On-Target Activity
This compound demonstrates high potency against RSK2, with a reported IC50 of 1.1 nM [1]. This strong inhibitory activity disrupts the phosphorylation of downstream RSK2 substrates, leading to the modulation of various cellular signaling cascades.
Kinase Selectivity Profile
While highly potent against RSK2, this compound has been profiled against a broad panel of kinases to determine its selectivity. The following table summarizes the inhibitory activity of this compound against various kinases.
| Target Kinase | IC50 (nM) |
| RSK2 | 1.1 |
| LRRK2 | 16 |
| PRKD1 | 35 |
| CLK2 | 112 |
| PRKD2 | 139 |
| RET | 161 |
| PRKD3 | 219 |
| FGFR2 | 320 |
| CLK1 | 512 |
| FLT3 | 714 |
| PDGFRα | 956 |
Data compiled from publicly available information.
Key Downstream Signaling Pathway: RSK-NHE1 Axis
A critical and well-characterized downstream effect of this compound-mediated RSK2 inhibition is the modulation of the Sodium-Hydrogen Exchanger 1 (NHE1). RSK2 is known to phosphorylate and activate NHE1, a ubiquitously expressed plasma membrane protein that regulates intracellular pH (pHi) by extruding a proton in exchange for a sodium ion.
By inhibiting RSK2, this compound prevents the phosphorylation and subsequent activation of NHE1. This leads to a decrease in NHE1 activity, resulting in a reduction of intracellular pH. This mechanism is particularly relevant in pathological conditions such as cardiac ischemia/reperfusion injury, where aberrant NHE1 activation contributes to cellular damage. This compound has been shown to be protective in models of cardiac ischemia/reperfusion injury by mitigating the detrimental effects of excessive NHE1 activity[2][3][4].
This compound inhibits RSK2, blocking downstream signaling to NHE1.
Off-Target Activities
This compound has been observed to interact with other cellular targets, most notably several adrenergic receptors. This off-target activity is an important consideration in experimental design and interpretation of results, as it can contribute to the overall pharmacological profile of the compound.
| Off-Target Receptor | IC50 (µM) |
| Adrenergic α1A | 0.052 - 1.820 |
| Adrenergic α1B | 0.052 - 1.820 |
| Adrenergic α1D | 0.052 - 1.820 |
| Adrenergic α2A | 0.052 - 1.820 |
| Adrenergic β2 | 0.052 - 1.820 |
| Imidazoline I2 | 0.052 - 1.820 |
Data represents a range of reported IC50 values.
Effects on Cellular Processes
Apoptosis
Inhibition of RSK2 has been linked to the induction of apoptosis in various cancer cell lines[5][6][7]. RSK2 is known to phosphorylate and inactivate pro-apoptotic proteins such as BAD (Bcl-2-associated death promoter). By inhibiting RSK2, this compound can be inferred to relieve this inhibition, thereby promoting apoptosis. Direct experimental evidence specifically linking this compound to apoptosis induction is an area for further investigation.
Autophagy
The role of RSK2 in autophagy is complex and appears to be context-dependent. Some studies suggest that RSK2 can promote autophagy under certain stress conditions. One of the off-target kinases of this compound, LRRK2, has been shown to have its inhibition stimulate macroautophagy[8]. The direct impact of this compound on autophagic processes has not been extensively characterized in the available literature and warrants further research.
Detailed Experimental Protocols
In Vitro RSK2 Kinase Assay
This protocol outlines a general procedure for measuring the kinase activity of RSK2 in the presence of an inhibitor like this compound.
Materials:
-
Recombinant human RSK2 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP
-
RSK-specific substrate peptide (e.g., KRRRLSSLRA)
-
This compound
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP detection system
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a multiwell plate, add the RSK2 enzyme and the substrate peptide to each well.
-
Add the different concentrations of this compound or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescent ADP detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Workflow for an in vitro RSK2 kinase inhibition assay.
NHE1 Activity Assay (Intracellular pH Measurement)
This protocol describes a common method to assess NHE1 activity by monitoring the recovery of intracellular pH (pHi) after an acid load.
Materials:
-
Cultured cells (e.g., H9c2 cardiomyocytes)
-
BCECF-AM or SNARF-AM (pH-sensitive fluorescent dyes)
-
HEPES-buffered saline solution
-
NH4Cl solution
-
This compound
-
Fluorescence microscope or plate reader capable of ratiometric measurements
Procedure:
-
Load the cells with the pH-sensitive fluorescent dye (e.g., BCECF-AM) by incubating them in a solution containing the dye.
-
Wash the cells to remove extracellular dye.
-
Pre-incubate the cells with this compound or vehicle control.
-
Induce an intracellular acid load by exposing the cells to a solution containing NH4Cl, followed by its removal.
-
Monitor the recovery of intracellular pH over time by measuring the fluorescence ratio of the dye at two different emission or excitation wavelengths.
-
The rate of pHi recovery is indicative of NHE1 activity. Compare the recovery rates between this compound-treated and control cells to determine the inhibitory effect.
Workflow for measuring NHE1 activity via intracellular pH.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of RSK2. Its high potency and well-characterized mechanism of action, particularly in relation to the RSK-NHE1 signaling axis, make it a useful probe for studying cellular processes regulated by this pathway. However, its off-target effects on adrenergic receptors should be carefully considered when interpreting experimental data. Further research is warranted to fully elucidate the direct effects of this compound on apoptosis and autophagy. This technical guide provides a solid foundation for researchers and drug developers to effectively utilize this compound in their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The RSK Inhibitor BIX02565 Limits Cardiac Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The RSK Inhibitor BIX02565 Limits Cardiac Ischemia/Reperfusion Injury. | Broad Institute [broadinstitute.org]
- 4. researchgate.net [researchgate.net]
- 5. Rsk2 inhibition induces an aneuploid post-mitotic arrest of cell cycle progression in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel ribosomal protein S6 kinase 2 inhibitor attenuates the malignant phenotype of cutaneous malignant melanoma cells by inducing cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of LRRK2 kinase activity stimulates macroautophagy - PMC [pmc.ncbi.nlm.nih.gov]
BIX 02565: A Technical Whitepaper on the Discovery and Development of a Potent RSK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, development, and characterization of BIX 02565, a potent and selective inhibitor of p90 ribosomal S6 kinase 2 (RSK2). This document details the mechanism of action, key quantitative data, and comprehensive experimental protocols relevant to the study of this compound. Included are signaling pathway diagrams, experimental workflows, and a summary of its chemical synthesis, designed to serve as a valuable resource for researchers in the fields of signal transduction, cardiology, and oncology.
Introduction
The p90 ribosomal S6 kinases (RSKs) are a family of serine/threonine kinases that function as downstream effectors of the Ras-ERK signaling pathway.[1] This pathway is activated by a multitude of extracellular signals, including growth factors, cytokines, and hormones, and plays a critical role in regulating diverse cellular processes such as cell proliferation, survival, and differentiation.[1] RSK2, in particular, has been implicated in various pathologies, including cardiac hypertrophy and certain cancers, making it an attractive target for therapeutic intervention.
This compound was developed as a highly potent, nanomolar inhibitor of the N-terminal kinase domain of RSK isoforms.[1] It has demonstrated a favorable profile of potency, selectivity, and solubility, rendering it a valuable tool for both in vitro and in vivo investigations into the physiological and pathological roles of RSK2.[1]
Discovery and Synthesis
This compound was identified through the optimization of an indole-8-carboxamide scaffold. The synthesis involves a multi-step process, a general overview of which is provided in the diagram below.
Caption: A simplified workflow for the chemical synthesis of this compound.[2]
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor of the N-terminal kinase domain of RSK2.[3] The activation of RSK2 is a multi-step process initiated by the Ras-ERK signaling cascade. Upon stimulation by extracellular signals, ERK1/2 phosphorylates and activates RSK2, which in turn phosphorylates a variety of downstream substrates, including the Na+/H+ exchanger isoform 1 (NHE1).[1]
References
BIX 02565: A Technical Guide to its Function in Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
BIX 02565 is a potent and relatively selective small molecule inhibitor of the p90 Ribosomal S6 Kinase (RSK) family of serine/threonine kinases.[1][2] This document provides an in-depth technical overview of this compound, its mechanism of action, its role in key cell signaling pathways, and its utility as a chemical probe for research and drug development.
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor that targets the N-terminal kinase domain (NTKD) of RSK isoforms.[1][3] RSK proteins are unique in that they possess two functional kinase domains. This compound's targeted inhibition of the NTKD prevents the phosphorylation of downstream RSK substrates, thereby modulating a variety of cellular processes.[3] It is a highly potent inhibitor, particularly for RSK2, with an IC50 value in the low nanomolar range.[4][5][6][7]
The Ras/MAPK/RSK Signaling Axis
RSK isoforms are key downstream effectors of the Ras-mitogen-activated protein kinase (MAPK/ERK) signaling pathway.[1][2] This pathway is activated by a multitude of extracellular signals, including growth factors, cytokines, and hormones, which lead to the sequential activation of Ras, Raf, MEK1/2, and ERK1/2. Activated ERK1/2 then phosphorylates and activates RSK.
Modulation of the Na+/H+ Exchanger 1 (NHE1)
A primary and well-characterized downstream target of RSK is the Na+/H+ exchanger 1 (NHE1).[1][2][3] In pathological conditions such as cardiac ischemia/reperfusion injury, activated RSK phosphorylates NHE1 at serine 703.[3] This phosphorylation event leads to the sustained activation of NHE1, resulting in intracellular sodium and calcium overload, which contributes to cardiomyocyte death.[3][5] this compound has been shown to inhibit this serum-stimulated phosphorylation of NHE1 in a dose-dependent manner, thereby protecting cardiac cells from injury.[3] Notably, this compound selectively inhibits agonist-stimulated NHE1 activity without affecting its basal activity, which is crucial for normal cellular function.[3][8]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against its primary target, RSK2, as well as a panel of off-target kinases and receptors.
| Target | IC50 (nM) | Notes |
| Primary Target | ||
| RSK2 | 1.1 | Potent and primary target of this compound.[4][5][6][7] |
| Off-Target Kinases | ||
| LRRK2 | 16 | Leucine-rich repeat kinase 2.[1][5][6] |
| PRKD1 | 35 | Protein kinase D1.[1][5][6] |
| CLK2 | 112 | CDC-like kinase 2.[1] |
| PRKD2 | 139 | Protein kinase D2.[1] |
| RET | 161 | Ret proto-oncogene.[1] |
| PRKD3 | 219 | Protein kinase D3.[1] |
| FGFR2 | 320 | Fibroblast growth factor receptor 2.[1] |
| CLK1 | 512 | CDC-like kinase 1.[1] |
| FLT3 | 714 | Fms-like tyrosine kinase 3.[1] |
| PDGFRa | 956 | Platelet-derived growth factor receptor alpha.[1] |
| Off-Target Receptors | ||
| Adrenergic α1A | 52 - 1820 | IC50 values vary within this range for different adrenergic receptor subtypes.[1][5][6] |
| Adrenergic α1B | 52 - 1820 | [1][5][6] |
| Adrenergic α2A | 52 - 1820 | [1][5][6] |
| Adrenergic β2 | 52 - 1820 | [1][5][6] |
| Imidazoline I2 | 52 - 1820 | [1][5][6] |
Note: The off-target effects, particularly on adrenergic receptors, can lead to cardiovascular effects such as a decrease in mean arterial pressure and heart rate, which should be considered when interpreting in vivo data.[1][5][6]
Experimental Protocols
In Vitro Kinase Inhibition Assay (RSK2)
This protocol outlines a common method to determine the IC50 of this compound against its primary target, RSK2.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO). Prepare a kinase reaction buffer containing a buffer (e.g., Tris-HCl), MgCl2, and DTT.
-
Enzyme and Inhibitor Incubation: In a multi-well plate, add the recombinant human RSK2 enzyme to each well. Add the serially diluted this compound or vehicle control to the respective wells and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Kinase Reaction: Initiate the kinase reaction by adding a mixture of the RSK substrate peptide and ATP to each well. Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Signal Detection: Terminate the reaction and measure the kinase activity. A common method is to use a luminescence-based assay like the Kinase-Glo® platform, which quantifies the amount of ATP remaining in the well. Lower kinase activity results in higher ATP levels and a stronger luminescent signal.
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay for NHE1 Activity
This protocol describes how to assess the effect of this compound on serum-stimulated NHE1 activity in a cellular context.
Methodology:
-
Cell Culture and Serum Starvation: Culture a suitable cell line (e.g., H9C2 cardiomyocytes) to an appropriate confluency.[3] To establish a basal state, serum-starve the cells for 24 hours.[3][8]
-
Inhibitor Treatment: Treat the serum-starved cells with varying concentrations of this compound or a vehicle control for a defined pre-incubation period.[8]
-
Stimulation and pH Measurement: Stimulate the cells with a growth factor or serum (e.g., 10% Fetal Bovine Serum) to activate the Ras/MAPK/RSK pathway.[3][8] Monitor intracellular pH (pHi) using a pH-sensitive fluorescent dye like BCECF-AM.[3]
-
Acid Load and Recovery: Induce an intracellular acid load (e.g., using a sodium-free, ammonium chloride-containing buffer). Measure the rate of pHi recovery, which is indicative of NHE1 activity.
-
Data Analysis: Compare the rate of pHi recovery in this compound-treated cells to the vehicle-treated control. A reduction in the rate of recovery in stimulated cells indicates inhibition of NHE1 activity.
Conclusion
This compound is a valuable pharmacological tool for elucidating the roles of RSK in various cellular signaling pathways. Its high potency and relatively good selectivity for RSK isoforms make it suitable for both in vitro and in vivo studies. However, researchers should remain cognizant of its off-target activities, especially when interpreting in vivo cardiovascular data. The detailed understanding of its mechanism of action and its effects on downstream targets like NHE1 provides a solid foundation for its application in research and as a potential starting point for the development of more specific RSK inhibitors for therapeutic use.
References
- 1. opnme.com [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. The RSK Inhibitor BIX02565 Limits Cardiac Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. glpbio.com [glpbio.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
BIX 02565: A Technical Guide to its Target Profile and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIX 02565 is a potent, small-molecule inhibitor targeting the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[1][2] RSK isoforms are key downstream effectors of the Ras-ERK signaling pathway, playing a crucial role in regulating numerous cellular processes, including cell growth, proliferation, and survival.[1][2] This technical guide provides a comprehensive overview of the target profile and selectivity of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental application.
Target Profile and Potency
This compound is a highly potent inhibitor of the N-terminal kinase domain of the RSK isoforms.[1] It demonstrates nanomolar potency against RSK1, RSK2, and RSK3.[1] The compound was developed by Boehringer Ingelheim and has been characterized for its potential in studying the biological functions of RSK.[3]
Table 1: Potency of this compound against Primary RSK Targets
| Target | IC50 (nM) |
| RSK1 | 3 |
| RSK2 | 1, 1.1, 2 |
| RSK3 | 1 |
Data sourced from multiple references.[1][3][4][5][6][7]
Selectivity Profile
The selectivity of a chemical probe is critical for attributing its biological effects to the intended target. This compound has been profiled against a broad panel of kinases and other off-targets to assess its specificity.
Kinase Selectivity
While highly potent against RSK isoforms, this compound exhibits activity against a limited number of other kinases, with Leucine-rich repeat kinase 2 (LRRK2) and Protein Kinase D1 (PRKD1) being the most significant off-targets.[1][4][5][6]
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| LRRK2 | 16 |
| PRKD1 | 35 |
| CLK2 | 112 |
| PRKD2 | 139 |
| RET | 161 |
| PRKD3 | 219 |
| FGFR2 | 320 |
| CLK1 | 512 |
| FLT3 | 714 |
| PDGFRa | 956 |
Data represents kinases with IC50 values below 1 µM from a panel of 229 kinases.[1][4]
Off-Target Binding: Receptors
This compound also demonstrates inhibitory activity against several adrenergic receptor subtypes and the imidazoline I2 receptor.[1][4][6] This off-target activity is an important consideration in interpreting in vivo data, as it can contribute to cardiovascular effects such as a decrease in mean arterial pressure.[1][2]
Table 3: Off-Target Receptor Inhibition by this compound
| Receptor | IC50 (µM) |
| Adrenergic α1B | 0.052 |
| Imidazoline I2 | 0.097 |
| Adrenergic α1A | 0.91 |
| Adrenergic α2A | 1.42 |
| Adrenergic β2 | 1.82 |
Data sourced from multiple references.[1][4][6]
Signaling Pathway
This compound exerts its effects by inhibiting RSK, which in turn prevents the phosphorylation of its downstream substrates. One of the well-characterized substrates is the Na+/H+ exchanger isoform 1 (NHE1).[1][8] The Ras-ERK pathway, when activated by growth factors or other stimuli, leads to the activation of RSK.[1][2] Activated RSK then phosphorylates NHE1 at Serine 703, leading to its activation.[8] this compound blocks this phosphorylation event.
Caption: this compound inhibits RSK, blocking NHE1 phosphorylation.
Experimental Protocols
Biochemical Kinase Inhibition Assay (RSK2)
This protocol outlines the methodology for determining the in vitro potency of this compound against human RSK2.
-
Enzyme and Substrate: Recombinant human RSK2 protein is used as the enzyme source. A synthetic peptide substrate is utilized for the phosphorylation reaction.
-
Assay Principle: The assay measures the amount of ATP remaining after the kinase reaction. A decrease in ATP corresponds to higher kinase activity. The Kinase-Glo® Plus Luminescent Kinase Assay (Promega) is a commonly used system, which employs a luciferin-luciferase reaction to quantify ATP levels.[7]
-
Procedure:
-
This compound is serially diluted to various concentrations.
-
The compound dilutions are incubated with the RSK2 enzyme in a reaction buffer containing ATP and the peptide substrate.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The Kinase-Glo® reagent is added to stop the reaction and initiate the luminescence reaction.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis: The relative light unit (RLU) signals are converted to the percentage of inhibition relative to a vehicle control (e.g., DMSO). The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a four-parameter logistic equation.[6]
Cellular Assay: Inhibition of NHE1 Phosphorylation
This protocol describes a cell-based assay to confirm the inhibitory effect of this compound on the RSK signaling pathway.
-
Cell Line: H9C2 cells, a rat cardiomyoblast cell line, are commonly used as they endogenously express the components of the RSK-NHE1 signaling axis.[8]
-
Procedure:
-
H9C2 cells are cultured to an appropriate confluency.
-
Cells are serum-starved overnight to reduce basal signaling activity.[9]
-
This compound is added to the cells at various concentrations and incubated for a period (e.g., 1.5 hours) prior to stimulation.[9]
-
The cells are then stimulated with a growth factor, such as 20% fetal bovine serum (FBS), for a short duration (e.g., 5 minutes) to activate the Ras-ERK-RSK pathway.[9]
-
Following stimulation, the cells are lysed, and protein extracts are prepared.
-
-
Analysis (Western Blotting):
-
Protein lysates are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for phosphorylated NHE1 at Serine 703 (pS703-NHE1).
-
To ensure equal protein loading and to assess the specificity of the inhibitor, the membrane can also be probed with antibodies against total NHE1, phospho-ERK1/2 (an upstream kinase), and a housekeeping protein (e.g., tubulin).[9]
-
The bands are visualized using a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a chemiluminescent substrate.
-
The intensity of the pS703-NHE1 band is quantified and normalized to the total NHE1 or housekeeping protein levels.
-
Caption: Workflow for assessing this compound's effect on NHE1 phosphorylation.
Conclusion
This compound is a valuable research tool for investigating the biological roles of the RSK kinase family. Its high potency makes it an effective inhibitor of RSK signaling in both biochemical and cellular contexts. However, its off-target activities, particularly against LRRK2, PRKD1, and adrenergic receptors, must be carefully considered when designing experiments and interpreting results, especially in in vivo studies. The provided data and protocols serve as a comprehensive resource for researchers utilizing this compound in their studies.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Probe BIX-02565 | Chemical Probes Portal [chemicalprobes.org]
- 5. This compound | S6 Kinase | LRRK2 | TargetMol [targetmol.com]
- 6. apexbt.com [apexbt.com]
- 7. glpbio.com [glpbio.com]
- 8. The RSK Inhibitor BIX02565 Limits Cardiac Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unveiling the Off-Target Profile of BIX 02565: An In-Depth Analysis of Adrenergic Receptor Interactions
A Technical Guide for Researchers and Drug Development Professionals
Introduction
BIX 02565 is a potent and selective inhibitor of the p90 ribosomal S6 kinase (RSK) family, a group of serine/threonine kinases that are key downstream effectors of the Ras-MAPK signaling pathway. While developed as a tool to probe RSK function, subsequent profiling has revealed significant off-target activity at several adrenergic receptor subtypes. These unintended interactions can lead to pronounced cardiovascular effects, including hypotension and bradycardia, complicating the interpretation of in vivo studies and highlighting the importance of thorough off-target profiling in drug development. This technical guide provides a comprehensive overview of the off-target effects of this compound on adrenergic receptors, presenting quantitative binding data, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Analysis of this compound Interaction with Adrenergic Receptors
The inhibitory activity of this compound against a panel of adrenergic receptors has been quantified through radioligand binding assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values, providing a clear comparison of the compound's potency at these off-target sites.
| Adrenergic Receptor Subtype | IC50 (µM) |
| Alpha-1A (α1A) | 0.052 |
| Alpha-2A (α2A) | 0.088 |
| Alpha-1B (α1B) | 1.820 |
| Beta-2 (β2) | Not specified, but inhibition noted |
| Alpha-1D (α1D) | Not specified, but inhibition noted |
Data sourced from Fryer et al., 2012, J Pharmacol Exp Ther.[1][2][3]
Experimental Protocols
The determination of the off-target profile of this compound on adrenergic receptors relies on established in vitro pharmacological assays. The following sections detail the methodologies for the key experiments cited.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor. These competitive binding assays measure the ability of a test compound (this compound) to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the receptor of interest.
Objective: To determine the IC50 value of this compound for various adrenergic receptor subtypes.
General Protocol:
-
Membrane Preparation:
-
Cell lines recombinantly expressing the specific human adrenergic receptor subtype (e.g., HEK293 cells) are cultured and harvested.
-
The cells are lysed, and the cell membranes containing the receptors are isolated through a series of centrifugation steps.
-
The final membrane pellet is resuspended in an appropriate assay buffer and the protein concentration is determined.
-
-
Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand (e.g., [3H]-prazosin for α1 receptors, [3H]-rauwolscine for α2 receptors), and varying concentrations of the unlabeled test compound (this compound).
-
Non-specific binding is determined in the presence of a high concentration of a known, unlabeled ligand for the receptor to saturate all specific binding sites.
-
The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Following incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The membranes, with the bound radioligand, are trapped on the filter.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is then quantified using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then plotted as the percentage of specific binding versus the logarithm of the test compound concentration.
-
The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.
-
Specific Radioligands (as per standard industry practice):
-
Alpha-1A, 1B, 1D: [3H]-Prazosin
-
Alpha-2A: [3H]-Rauwolscine
-
Beta-2: [125I]-Iodocyanopindolol
Functional Assays (General Methodology)
While the primary data on this compound focuses on binding assays, functional assays are crucial to understand the downstream consequences of receptor interaction (i.e., antagonism or agonism). For adrenergic receptors, cyclic AMP (cAMP) accumulation assays are commonly employed for Gs and Gi-coupled receptors (β and α2 respectively), while calcium mobilization assays are used for Gq-coupled receptors (α1).
cAMP Accumulation Assay (for β and α2 Adrenergic Receptors):
-
Cell Culture: Cells expressing the adrenergic receptor of interest are seeded in multi-well plates.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation:
-
For β-adrenergic receptors (Gs-coupled) , a known agonist (e.g., isoproterenol) is added to stimulate adenylyl cyclase and increase cAMP production. The inhibitory effect of this compound is measured by a decrease in the agonist-induced cAMP levels.
-
For α2-adrenergic receptors (Gi-coupled) , adenylyl cyclase is first stimulated with forskolin. Then, an α2 agonist (e.g., clonidine) is added to inhibit adenylyl cyclase and reduce cAMP levels. The effect of this compound would be assessed by its ability to reverse the agonist-induced decrease in cAMP.
-
-
cAMP Detection: The intracellular cAMP levels are measured using various commercially available kits, often based on competitive immunoassays or reporter gene systems.
-
Data Analysis: The results are analyzed to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.
Visualizing the Molecular Interactions and Experimental Processes
To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.
Caption: Workflow for determining the IC50 of this compound at adrenergic receptors.
Caption: Off-target inhibition of adrenergic signaling pathways by this compound.
Conclusion
The off-target activity of this compound at α1A, α2A, α1B, and β2 adrenergic receptors is a critical consideration for researchers utilizing this compound. The potent inhibition of α1A and α2A receptors, in particular, likely contributes to the observed in vivo cardiovascular effects, such as vasodilation and decreased heart rate. This technical guide provides the necessary quantitative data and detailed experimental context to aid in the design of well-controlled experiments and the accurate interpretation of results. For drug development professionals, the case of this compound serves as a compelling example of the importance of early and comprehensive off-target liability screening to mitigate potential safety risks and ensure the development of selective and safe therapeutics. Researchers should exercise caution when interpreting data from in vivo studies using this compound, and the use of appropriate controls and complementary approaches to validate findings is strongly recommended.
References
BIX 02565: A Potential Modulator of Cardiac Hypertrophy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cardiac hypertrophy, an enlargement of the heart muscle, is a compensatory response to pressure overload and other stimuli that can ultimately lead to heart failure. The signaling pathways governing this pathological growth are complex and represent key targets for therapeutic intervention. BIX 02565 has been identified as a potent and selective inhibitor of the p90 ribosomal S6 kinase (RSK) family, downstream effectors of the Ras-ERK signaling cascade, which is implicated in cardiac hypertrophy. While extensively studied for its cardioprotective effects in ischemia-reperfusion injury, the direct role of this compound in modulating cardiac hypertrophy remains an area of active investigation. This technical guide provides a comprehensive overview of this compound, its known pharmacological profile, the signaling pathways it targets, and detailed experimental protocols to investigate its potential as a therapeutic agent for cardiac hypertrophy.
Introduction to this compound
This compound is a small molecule inhibitor that targets the N-terminal kinase domain of the three RSK isoforms (RSK1, RSK2, and RSK3) expressed in cardiac cells with high potency. It has demonstrated a favorable combination of potency, selectivity, and solubility, making it a valuable tool for both in vitro and in vivo studies. The primary established role of this compound in a cardiovascular context is its protective effect against ischemia-reperfusion injury, which is mediated through the inhibition of the RSK-Na+/H+ exchanger 1 (NHE1) signaling pathway.[1][2]
Pharmacological Profile of this compound
A clear understanding of the potency and selectivity of a pharmacological inhibitor is crucial for the interpretation of experimental results.
Table 1: In Vitro Potency of this compound against RSK Isoforms
| Target | IC50 (nM) |
| RSK1 | 3 |
| RSK2 | 1.1[3][4][5] |
| RSK3 | 1.1 |
Data compiled from publicly available information.[6]
Table 2: Selectivity Profile of this compound against Off-Target Kinases
| Kinase | IC50 (nM) |
| LRRK2 | 16[7] |
| PRKD1 | 35[7] |
| CLK2 | 112 |
| PRKD2 | 139 |
| RET | 161 |
| PRKD3 | 219 |
| FGFR2 | 320 |
| CLK1 | 512 |
| FLT3 | 714 |
| PDGFRa | 956 |
This table highlights kinases with an IC50 < 1 µM. This compound was profiled against a panel of 229 kinases.
Table 3: Off-Target Binding to Adrenergic Receptors
| Receptor | IC50 (µM) |
| α1A | 0.052 - 1.820 |
| α2A | 0.052 - 1.820 |
| α1B | 0.052 - 1.820 |
| β2 | 0.052 - 1.820 |
| Imidazoline I2 | 0.052 - 1.820 |
This compound demonstrates off-target binding to multiple adrenergic receptor subtypes.[8]
Table 4: In Vivo Cardiovascular Effects of this compound in Rats
| Parameter | Dose | Effect |
| Mean Arterial Pressure (MAP) | 1, 3, and 10 mg/kg (infused) | Precipitous decrease (to -65 ± 6 mm Hg below baseline)[9][10] |
| Heart Rate | 1, 3, and 10 mg/kg (infused) | Decrease (-93 ± 13 beats/min)[9][10] |
| Mean Arterial Pressure (MAP) | 30, 100, and 300 mg/kg p.o. QD for 4 days | Concentration-dependent decreases (to -39 ± 4 mm Hg on day 4 at Tmax)[9][10] |
These in vivo effects are important considerations for experimental design and data interpretation, as they may be influenced by both RSK inhibition and off-target adrenergic receptor binding.
Signaling Pathways
Established Role of this compound in Ischemia-Reperfusion Injury
In the context of cardiac ischemia-reperfusion (I/R) injury, the mechanism of action for this compound is relatively well-characterized. The ERK1/2 pathway, activated by I/R, phosphorylates and activates RSK. RSK, in turn, phosphorylates the Na+/H+ exchanger 1 (NHE1) at Serine 703, leading to its activation. This results in intracellular Na+ overload, subsequent Ca2+ overload via the reverse mode of the Na+/Ca2+ exchanger, and ultimately cardiomyocyte death. This compound exerts its cardioprotective effects by inhibiting RSK, thereby preventing the phosphorylation and activation of NHE1.[1][2][10][11][12]
References
- 1. IF Protocol for Cardiomyocytes - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. 2.3. Neonatal Rat Ventricular Myocyte Harvest and Culture [bio-protocol.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ribosomal S6 Kinase (RSK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. opnme.com [opnme.com]
- 7. The RSK Inhibitor BIX02565 Limits Cardiac Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. opnme.com [opnme.com]
- 9. Activation of protein synthesis in cardiomyocytes by the hypertrophic agent phenylephrine requires the activation of ERK and involves phosphorylation of tuberous sclerosis complex 2 (TSC2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Technique of Minimally Invasive Transverse Aortic Constriction in Mice for Induction of Left Ventricular Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Probe BIX-02565 | Chemical Probes Portal [chemicalprobes.org]
BIX 02565: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core solubility and stability properties of BIX 02565, a potent and selective inhibitor of the p90 ribosomal S6 kinase (RSK) family. The information presented herein is intended to support researchers, scientists, and drug development professionals in the effective use of this compound for both in vitro and in vivo studies. All quantitative data has been summarized in structured tables for ease of reference, and detailed experimental methodologies are provided.
Core Physicochemical Properties
This compound, with a molecular weight of 458.56 g/mol , is a complex small molecule designed for high potency and selectivity.[1] A foundational understanding of its solubility and stability is critical for ensuring accurate and reproducible experimental outcomes.
Solubility Profile
The solubility of this compound has been characterized in various common laboratory solvents and formulations, highlighting its moderate aqueous solubility and good solubility in organic solvents.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 20.75 mg/mL[2] | 45.25 mM[2] | Ultrasonic and warming may be needed. Hygroscopic DMSO can impact solubility; use newly opened solvent.[2] |
| DMSO | 20 mg/mL[3] | 43.61 mM[3] | Sonication is recommended.[3] |
| DMSO | 1 mg/mL[4] | - | |
| DMF | 1 mg/mL[4] | - | |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL[4] | - |
Table 2: Aqueous Solubility at Different pH
| pH | Solubility |
| 4.5 | >45 µg/mL[1][5] |
| 7.4 | 26 µg/mL[1][5] |
Table 3: Solubility in In Vivo Formulations
| Formulation | Solubility | Concentration (mM) | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.67 mg/mL[2] | 3.64 mM[2] | Results in a clear solution.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 1.67 mg/mL[2] | 3.64 mM[2] | Results in a clear solution.[2] |
| 20% Hydroxy-propyl-β-cyclodextran | Solution | - | Used for oral administration in rats.[2][3] |
Stability Profile
The stability of this compound is crucial for its storage and handling to maintain its integrity and activity.
Table 4: Storage and Stability of this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[2][3] |
| Powder | 4°C | 2 years[2] |
| In Solvent | -80°C | 2 years[2] |
| In Solvent | -20°C | 1 year[2] |
Table 5: Metabolic Stability of this compound
| System | Stability Metric (% QH) |
| Human Microsomes | <30[1][5] |
| Rat Microsomes | 10[1][5] |
| Human Hepatocytes | 58[5] |
| Rat Hepatocytes | 45[5] |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing data. The following sections outline the protocols for preparing solutions of this compound and a general workflow for assessing its solubility and stability.
Preparation of Stock Solutions
To ensure accurate and reproducible experimental results, it is recommended to prepare stock solutions of this compound in a high-purity solvent such as DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
-
Warming device (e.g., heat block or water bath)
Protocol:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., 20.75 mg/mL).[2]
-
Vortex the solution to facilitate dissolution.
-
If precipitation or incomplete dissolution is observed, use an ultrasonic bath and/or warm the solution to aid in solubilization.[2]
-
Once a clear solution is obtained, it can be stored under the recommended conditions (-80°C for up to 2 years or -20°C for up to 1 year).[2]
Preparation of In Vivo Dosing Solutions
For in vivo experiments, it is recommended to prepare fresh dosing solutions on the day of use.[2]
Protocol 1: Saline-Based Formulation [2]
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300, Tween-80, and saline in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
Vortex the mixture thoroughly to ensure a clear, homogenous solution.
Protocol 2: Corn Oil-Based Formulation [2]
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add corn oil to achieve the final desired volume, with a volumetric ratio of 10% DMSO and 90% corn oil.
-
Vortex the mixture thoroughly.
General Workflow for Solubility and Stability Assessment
The following diagram illustrates a general experimental workflow for determining the solubility and stability of a compound like this compound.
Signaling Pathway
This compound is a potent inhibitor of RSK2, a key downstream effector of the Ras-ERK signaling pathway.[2][6] One of the critical cardiovascular targets of RSK is the Na+/H+ exchanger isoform 1 (NHE1).[1] By inhibiting RSK, this compound can modulate the activity of NHE1.[7][8]
This guide provides a solid foundation for the use of this compound in research and development. Adherence to the outlined solubility and stability parameters will contribute to the generation of reliable and reproducible data.
References
- 1. opnme.com [opnme.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | S6 Kinase | LRRK2 | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. opnme.com [opnme.com]
- 6. Therapeutic targeting of p90 ribosomal S6 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The RSK Inhibitor BIX02565 Limits Cardiac Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
BIX 02565: In Vitro Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIX 02565 is a potent and selective inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[1][2] It acts by targeting the N-terminal kinase domain of RSK isoforms.[1] This document provides detailed protocols for key in vitro assays to characterize the activity of this compound, including a biochemical kinase assay and a cell-based assay to measure the inhibition of a downstream substrate. Additionally, it summarizes the inhibitory activity of this compound against its primary targets and a panel of off-targets.
Data Presentation
The inhibitory activity of this compound has been characterized against various kinases and other cellular targets. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against RSK isoforms and a selection of off-target kinases and receptors.
| Target Family | Target | IC50 (nM) |
| Primary Targets (RSK Family) | RSK1 | 3 |
| RSK2 | 1[2][3] | |
| RSK3 | 1 | |
| Off-Target Kinases | LRRK2 | 16[1] |
| PRKD1 | 35[1] | |
| CLK2 | 112[1] | |
| PRKD2 | 139[1] | |
| RET | 161[1] | |
| PRKD3 | 219[1] | |
| FGFR2 | 320[1] | |
| CLK1 | 512[1] | |
| FLT3 | 714[1] | |
| PDGFRa | 956[1] | |
| Off-Target Receptors | Adrenergic α1B | 52[1][4] |
| Imidazoline I2 | 97[1] | |
| Adrenergic α1A | 910[1] | |
| Adrenergic α2A | 1420[1] | |
| Adrenergic β2 | 1820[1][4] |
Signaling Pathway
This compound targets the Ras-ERK-RSK signaling pathway, a critical cascade in cell proliferation, survival, and motility. Growth factors and other stimuli activate Ras, which in turn activates a kinase cascade involving RAF, MEK, and ERK. Activated ERK then phosphorylates and activates RSK. RSK proceeds to phosphorylate a multitude of downstream substrates in the cytoplasm and nucleus, regulating diverse cellular processes. One such substrate is the Na+/H+ exchanger 1 (NHE1), which is involved in intracellular pH regulation and has been implicated in cardiac injury.[4]
Caption: The Ras-ERK-RSK signaling pathway and the inhibitory action of this compound on RSK.
Experimental Protocols
In Vitro RSK2 Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol describes a method to determine the in vitro potency of this compound against human RSK2 using a luminescent ADP detection assay.
Workflow Diagram:
Caption: Workflow for the in vitro RSK2 kinase assay using the ADP-Glo™ format.
Materials:
-
Recombinant human RSK2 protein
-
RSK substrate peptide
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of this compound in the kinase reaction buffer.
-
In a white-walled multi-well plate, add the diluted this compound or vehicle control.
-
Add the RSK2 enzyme and substrate peptide to each well.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.
-
Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding an equal volume of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.[5]
-
Add an equal volume of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.[5]
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a suitable data analysis software.
Cell-Based Western Blot for NHE1 Phosphorylation
This protocol details a method to assess the inhibitory effect of this compound on the phosphorylation of a downstream RSK substrate, Na+/H+ exchanger 1 (NHE1), in a cellular context.
Workflow Diagram:
Caption: Workflow for the cell-based Western blot analysis of NHE1 phosphorylation.
Materials:
-
H9c2 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
Fetal Bovine Serum (FBS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-NHE1 (Ser703), anti-total NHE1, and a loading control antibody (e.g., anti-GAPDH or anti-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate H9c2 cells and grow to a suitable confluency.
-
Serum-starve the cells overnight (0% FBS) to reduce basal signaling.[4]
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1.5 hours.[4]
-
Stimulate the cells with 20% FBS for 5-20 minutes to induce RSK activation and NHE1 phosphorylation.[4]
-
Wash the cells with cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-NHE1 (Ser703) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total NHE1 and a loading control to normalize the data.
-
Quantify the band intensities and determine the dose-dependent inhibition of NHE1 phosphorylation by this compound.
References
Application Notes and Protocols for the Use of BIX 02565 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIX 02565 is a potent and selective inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[1][2] Contrary to some initial classifications, this compound is not a MEK5 inhibitor. RSK isoforms are key downstream effectors of the Ras-MAPK signaling pathway and are implicated in the regulation of diverse cellular processes, including cell growth, proliferation, survival, and motility.[1][3] Dysregulation of RSK activity is associated with various cancers, making it a compelling target for therapeutic development.[1][3]
These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, including detailed protocols, quantitative data, and visual representations of the relevant signaling pathway and experimental workflows.
Data Presentation
In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Notes |
| RSK1 | 3 | Potent inhibitor of RSK1. |
| RSK2 | 1[4] | Highly potent inhibitor of RSK2.[4] |
| RSK3 | 1 | Potent inhibitor of RSK3. |
| LRRK2 | 16[5] | Off-target activity observed.[5] |
| PRKD1 | 35[5] | Off-target activity observed.[5] |
| CLK2 | 112 | Moderate off-target activity. |
| PRKD2 | 139 | Moderate off-target activity. |
| RET | 161 | Moderate off-target activity. |
| PRKD3 | 219 | Moderate off-target activity. |
| FGFR2 | 320 | Moderate off-target activity. |
| CLK1 | 512 | Moderate off-target activity. |
| FLT3 | 714 | Moderate off-target activity. |
| PDGFRa | 956 | Moderate off-target activity. |
Cellular Activity of this compound
| Cell Line | Assay Type | Effective Concentration | Observed Effect |
| H9C2 (rat cardiac myoblasts) | Western Blot | 100 nM - 1 µM[6] | Inhibition of serum-stimulated phosphorylation of NHE1 (S703).[6] |
| HLR-CREB | Luciferase Reporter Assay | IC50: 20 nM | Inhibition of CREB-mediated transcription. |
| Isolated Rat Islets | Insulin Secretion & Proliferation | Low concentrations | Stimulation of glucose-induced insulin secretion and β-cell proliferation.[1] |
Signaling Pathway
The Ras/Raf/MEK/ERK pathway is a central signaling cascade that regulates a multitude of cellular processes. Upon activation by upstream signals such as growth factors, ERK1/2 translocates to the cytoplasm and nucleus where it phosphorylates and activates a variety of substrates, including the p90 ribosomal S6 kinase (RSK). Activated RSK, in turn, phosphorylates a number of cytosolic and nuclear targets to modulate gene expression, cell cycle progression, and cell survival. This compound specifically inhibits the kinase activity of RSK, thereby blocking the downstream signaling events.
Experimental Protocols
Experimental Workflow for a Cell-Based Kinase Inhibitor Assay
The following diagram outlines a typical workflow for evaluating the efficacy of a kinase inhibitor, such as this compound, in a cell-based assay.
Protocol 1: Western Blot Analysis of RSK Target Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of a downstream target of RSK, such as CREB (cAMP response element-binding protein) at Ser133.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest (e.g., HEK293T, cancer cell lines)
-
Complete cell culture medium
-
Serum-free medium
-
Stimulant (e.g., Forskolin for CREB phosphorylation)[7]
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133), anti-total-CREB, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once cells reach the desired confluency, replace the complete medium with serum-free medium and incubate for 16-24 hours.
-
Inhibitor Treatment: Pretreat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO) for 1.5 hours.[6]
-
Stimulation: Add the stimulant (e.g., 10 µM Forskolin) to the media and incubate for 30 minutes.[7]
-
Cell Lysis: Wash the cells twice with ice-cold PBS and then add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting: a. Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes. b. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. c. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody (e.g., anti-phospho-CREB) overnight at 4°C with gentle agitation. f. Wash the membrane three times with TBST for 10 minutes each. g. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST for 10 minutes each. i. Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total CREB and a loading control like GAPDH or β-actin.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on cell viability and proliferation.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest (e.g., breast, lung, or colon cancer cell lines)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.
-
Inhibitor Treatment: The next day, treat the cells with a range of this compound concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) in a final volume of 200 µL per well. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The GI50 (concentration for 50% growth inhibition) can be determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 3: Immunofluorescence Staining for Subcellular Localization
This protocol can be adapted to visualize the effect of this compound on the subcellular localization of an RSK target protein.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest cultured on sterile glass coverslips in a multi-well plate
-
Complete cell culture medium
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against the target protein
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with the desired concentration of this compound or vehicle control for the appropriate duration.
-
Fixation: Wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.[8]
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.[8]
-
Blocking: Wash the cells three times with PBS and then block with 1% BSA in PBS for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in the blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorophore-conjugated secondary antibody diluted in the blocking solution for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells three times with PBS and then incubate with DAPI solution for 5 minutes.
-
Mounting: Wash the cells twice with PBS and then mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Analyze the images to determine any changes in the subcellular localization of the target protein in response to this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | S6 Kinase | LRRK2 | TargetMol [targetmol.com]
- 5. opnme.com [opnme.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of small-molecule antagonists that inhibit an activator:coactivator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for BIX 02565 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of BIX 02565, a potent inhibitor of the p90 ribosomal S6 kinase (RSK) family. The protocols detailed below are based on established preclinical studies and are intended to guide researchers in the design and execution of their own animal experiments.
Introduction
This compound is a selective, cell-permeable inhibitor of RSK isoforms, which are key downstream effectors of the Ras-ERK signaling pathway.[1][2] This pathway is crucial in regulating numerous cellular processes, and its dysregulation is implicated in various diseases, including cancer and cardiovascular disorders.[1][2] In preclinical animal models, this compound has been primarily investigated for its cardioprotective effects in ischemia-reperfusion injury and its impact on cardiovascular hemodynamics.[1][3] this compound demonstrates cross-reactivity between human, mouse, and rat RSK, making it a valuable tool for in vivo studies in these species.[1]
Mechanism of Action: The Ras-ERK-RSK-NHE1 Signaling Pathway
This compound exerts its effects by inhibiting RSK, which in the context of cardiac ischemia-reperfusion injury, plays a critical role in the activation of the Na+/H+ exchanger 1 (NHE1).[3] The activation of the Ras-ERK pathway by various stimuli leads to the phosphorylation and activation of RSK. Activated RSK, in turn, phosphorylates NHE1 at serine 703, leading to its activation.[3] The overactivation of NHE1 during ischemia-reperfusion contributes to intracellular sodium and calcium overload, ultimately leading to cardiomyocyte death and cardiac injury.[3] By inhibiting RSK, this compound prevents the phosphorylation and activation of NHE1, thus mitigating ischemia-reperfusion-induced cardiac damage.[3]
Figure 1: this compound Signaling Pathway
Data Presentation
The following tables summarize the quantitative data from in vivo and ex vivo animal studies involving this compound.
Table 1: In Vivo Administration of this compound in Rats
| Animal Model | Administration Route | Dosage | Vehicle | Key Findings |
| Conscious, telemetry-instrumented Sprague-Dawley rats | Oral Gavage | 30, 100, and 300 mg/kg, once daily for 4 days | 20% hydroxy-propyl-β-cyclodextran | Concentration-dependent decreases in mean arterial pressure (MAP).[4][5] |
| Anesthetized rats | Continuous Intravenous Infusion | Low-dose: 0.1, 0.3, and 1.0 mg/kg per 20 minHigh-dose: 1.0, 3.0, and 10.0 mg/kg per 20 min | Not specified in detail, a potential formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4] | Precipitous decrease in both MAP and heart rate.[6] |
Table 2: Ex Vivo Administration of this compound in Mouse Hearts
| Animal Model | Administration Method | Concentration | Key Findings |
| Non-transgenic littermate control (NLC) mouse hearts | Langendorff Perfusion | 30, 100, and 300 nmol/L | Dose-dependent improvement in cardiac functional recovery after ischemia/reperfusion.[3] |
| Dominant-negative RSK transgenic (DN-RSK-Tg) mouse hearts | Langendorff Perfusion | 100 nmol/L | Significantly decreased infarct area after ischemia/reperfusion.[3] |
| Wild-type RSK transgenic (WT-RSK-Tg) mouse hearts | Langendorff Perfusion | Not specified, but treatment showed improved Left Ventricular Developed Pressure (LVDP).[3] | Significantly improved LVDP after ischemia/reperfusion.[3] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Rats
This protocol is designed for the daily oral administration of this compound to rats to assess its effects on cardiovascular parameters.
Materials:
-
This compound
-
Vehicle: 20% hydroxy-propyl-β-cyclodextran in sterile water
-
Appropriately sized oral gavage needles (e.g., 16-18 gauge for adult rats)
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.
-
Prepare the this compound solution in the 20% hydroxy-propyl-β-cyclodextran vehicle.[4][5] Ensure the compound is fully dissolved. It may be necessary to vortex or sonicate the solution. Prepare fresh daily.
-
-
Animal Handling and Dosing:
-
Weigh each rat accurately before dosing to calculate the precise volume to be administered. The typical dosing volume is 10 mL/kg.[4]
-
Gently restrain the rat.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.
-
Carefully insert the gavage needle into the esophagus and deliver the calculated volume of the this compound solution.
-
Administer the dose once daily for the desired study duration (e.g., 4 days).[4]
-
-
Monitoring:
-
Monitor the animals for any adverse effects.
-
For cardiovascular studies, continuously monitor mean arterial pressure and heart rate using telemetry.[4]
-
Figure 2: Oral Gavage Workflow
Protocol 2: Continuous Intravenous Infusion of this compound in Anesthetized Rats
This protocol describes the continuous intravenous infusion of this compound in anesthetized rats to evaluate its acute hemodynamic effects.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[4]
-
Anesthetic (e.g., isoflurane, pentobarbital)
-
Infusion pump
-
Catheters for intravenous access
-
Surgical instruments
-
System for monitoring blood pressure and heart rate
Procedure:
-
Preparation of Infusion Solution:
-
Prepare the this compound solution in the chosen vehicle. Ensure sterility of the final solution.
-
-
Animal Preparation:
-
Anesthetize the rat using an approved anesthetic protocol.
-
Surgically implant a catheter into a suitable vein (e.g., femoral vein) for drug infusion.
-
Implant a catheter in an artery (e.g., carotid or femoral artery) for blood pressure monitoring.
-
-
Infusion and Monitoring:
-
Connect the venous catheter to the infusion pump.
-
Begin a continuous infusion of the this compound solution. Studies have used a series of increasing doses, with each dose infused for a set period (e.g., 20 minutes).[4]
-
Continuously record mean arterial pressure and heart rate throughout the infusion period.
-
Protocol 3: Ex Vivo Langendorff Heart Perfusion with this compound in Mice
This protocol is for assessing the direct effects of this compound on the heart in an ischemia-reperfusion injury model using a Langendorff apparatus.
Materials:
-
This compound
-
Krebs-Henseleit (KH) buffer
-
Langendorff perfusion system
-
Surgical instruments
-
Suture
-
Pressure transducer for measuring cardiac function
Procedure:
-
Heart Isolation:
-
Anesthetize the mouse and perform a thoracotomy.
-
Rapidly excise the heart and place it in ice-cold KH buffer.
-
Mount the aorta onto the cannula of the Langendorff apparatus and initiate retrograde perfusion with oxygenated KH buffer.
-
-
Stabilization and Treatment:
-
Ischemia-Reperfusion:
-
Functional Assessment:
-
Throughout the experiment, continuously measure cardiac function parameters such as Left Ventricular Developed Pressure (LVDP), heart rate, and dP/dt.
-
At the end of the experiment, the heart can be collected for further analysis, such as infarct size measurement using TTC staining.
-
Figure 3: Ex Vivo Langendorff Perfusion Workflow
Important Considerations
-
Off-Target Effects: this compound has been shown to have off-target effects on adrenergic receptors, which can influence cardiovascular parameters.[1] Researchers should consider these off-target effects when interpreting their data.
-
Solubility: this compound has limited aqueous solubility. The use of vehicles such as hydroxy-propyl-β-cyclodextran or a mixture of DMSO, PEG300, and Tween-80 is necessary for in vivo administration.[1][4]
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
These application notes and protocols are intended to serve as a starting point for researchers working with this compound. The specific details of the experimental design may need to be optimized based on the research question and the specific animal model being used.
References
- 1. opnme.com [opnme.com]
- 2. article.imrpress.com [article.imrpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | S6 Kinase | LRRK2 | TargetMol [targetmol.com]
- 6. Optimized Langendorff perfusion system for cardiomyocyte isolation in adult mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BIX 02565 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of BIX 02565, a potent and selective inhibitor of the p90 ribosomal S6 kinase (RSK) family, in mice. The provided information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacokinetics of this compound.
Introduction
This compound is a valuable research tool for investigating the role of RSK signaling in various physiological and pathological processes. The RSK family of serine/threonine kinases are key downstream effectors of the Ras-ERK signaling pathway, which is activated by numerous growth factors, cytokines, and hormones.[1] Consequently, RSK signaling is implicated in a wide range of cellular functions, including cell growth, proliferation, survival, and motility. Dysregulation of this pathway is associated with several diseases, making RSK an attractive therapeutic target.
Data Presentation
In Vivo Administration Data in Rodents
While specific in vivo administration data for this compound in mice is limited in the currently available literature, protocols for rats provide a valuable starting point for dose selection and vehicle formulation. Cross-species allometric scaling may be necessary to estimate appropriate murine doses.
| Species | Administration Route | Dosage | Vehicle | Study Focus |
| Rat | Oral (gavage) | 30, 100, and 300 mg/kg (once daily) | 20% hydroxy-propyl-β-cyclodextran | Cardiovascular effects[2] |
| Rat | Intravenous (infusion) | Low-dose: 0.1, 0.3, 1.0 mg/kgHigh-dose: 1.0, 3.0, 10.0 mg/kg | Not specified | Hemodynamics[2] |
Ex Vivo Administration Data in Mice
An ex vivo study on isolated mouse hearts provides direct dosage information for cardiac tissue.
| Species | Administration Route | Concentration | Perfusion Buffer | Study Focus |
| Mouse | Ex vivo heart perfusion | 30, 100, and 300 nmol/L | Krebs-Henseleit buffer | Cardiac Ischemia/Reperfusion Injury[3][4] |
Experimental Protocols
The following are generalized protocols for common administration routes in mice. It is critical to adapt these protocols based on specific experimental needs, institutional guidelines (IACUC), and preliminary dose-finding studies.
Intraperitoneal (IP) Injection
Intraperitoneal injection is a common route for systemic administration in mice. Although no direct protocol for this compound IP injection was found, a study involving ex vivo heart perfusion utilized IP injection for the administration of anesthetic and anticoagulant agents prior to the procedure.[3]
Materials:
-
This compound
-
Sterile vehicle (e.g., 20% hydroxy-propyl-β-cyclodextran in sterile water or saline)
-
Sterile syringes (1 ml) and needles (25-27 gauge)
-
70% ethanol for disinfection
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Accurately weigh the required amount of this compound.
-
Prepare the desired vehicle. A suggested vehicle based on rat studies is 20% hydroxy-propyl-β-cyclodextran.[2] The solubility of this compound should be determined in the chosen vehicle to ensure complete dissolution. Sonication may be required.
-
Prepare the final solution to the desired concentration. Ensure the final injection volume is in accordance with IACUC guidelines (typically ≤ 10 ml/kg).
-
-
Animal Handling and Injection:
-
Weigh the mouse to determine the correct injection volume.
-
Restrain the mouse securely, exposing the abdomen.
-
Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure no blood or urine is drawn, which would indicate improper needle placement.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-injection.
-
Intravenous (IV) Injection
Intravenous injection allows for rapid and complete bioavailability. The lateral tail vein is the most common site for IV injection in mice.
Materials:
-
This compound solution (sterile and suitable for intravenous administration)
-
Sterile syringes (e.g., insulin syringes) and needles (27-30 gauge)
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol
Procedure:
-
Preparation of this compound Solution:
-
The formulation must be sterile and free of particulates. Filtration through a 0.22 µm syringe filter is recommended.
-
The vehicle should be biocompatible for intravenous administration (e.g., sterile saline, PBS). The use of solubilizing agents like cyclodextrins should be carefully evaluated for IV use.
-
-
Animal Preparation and Injection:
-
Place the mouse in a restrainer.
-
Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
Disinfect the tail with 70% ethanol.
-
Visualize a lateral tail vein.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Successful entry into the vein is often indicated by a flash of blood in the needle hub (if visible) and a lack of resistance upon injection.
-
Inject the solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for adverse reactions.
-
Oral Gavage
Oral gavage is used for precise oral administration of a compound.
Materials:
-
This compound suspension or solution
-
Appropriately sized gavage needle for mice (typically 20-22 gauge, 1-1.5 inches long with a ball tip)
-
Syringe
-
Animal scale
Procedure:
-
Preparation of this compound Formulation:
-
Based on rat studies, a suspension in 20% hydroxy-propyl-β-cyclodextran can be used.[2] The viscosity of the formulation should be suitable for passage through the gavage needle.
-
-
Animal Handling and Gavage:
-
Weigh the mouse to calculate the correct dosage volume. The volume should generally not exceed 10 ml/kg.[5][6]
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.
-
Restrain the mouse firmly, holding the head and neck to straighten the esophagus.
-
Gently insert the gavage needle into the mouth, over the tongue, and advance it into the esophagus. The needle should pass with minimal resistance. Do not force the needle.
-
Administer the solution slowly.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of respiratory distress or discomfort.[7]
-
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway
Caption: this compound inhibits RSK, a downstream kinase in the Ras-ERK pathway.
Experimental Workflow for In Vivo this compound Administration
References
- 1. Pardon Our Interruption [opnme.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The RSK Inhibitor BIX02565 Limits Cardiac Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. research.fsu.edu [research.fsu.edu]
BIX 02565: Application Notes and Protocols for Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIX 02565 is a potent and selective inhibitor of the p90 ribosomal S6 kinase (RSK) family, demonstrating particular efficacy against RSK2.[1][2][3] As downstream effectors of the Ras-ERK signaling pathway, RSK isoforms are implicated in a multitude of cellular processes, including cell growth, survival, and motility.[4][5] Dysregulation of the RSK signaling cascade has been linked to various diseases, notably cancer and cardiovascular conditions.[4][5][6] These application notes provide detailed protocols for utilizing this compound as a tool to investigate RSK-mediated signaling events in biochemical and cell-based kinase activity assays.
Mechanism of Action
This compound is a highly potent, nanomolar inhibitor of the N-terminal kinase domain of RSK isoforms.[4][5] It has been extensively profiled against a large panel of kinases, showing a high degree of selectivity for RSK.[4] However, it is important to note that this compound also exhibits inhibitory activity against other kinases, such as Leucine-rich repeat kinase 2 (LRRK2) and Protein Kinase D1 (PRKD1), at higher concentrations.[2][3][4] Additionally, off-target effects on adrenergic receptor subtypes have been observed.[2][3][4]
Data Presentation
The inhibitory activity of this compound against various kinases is summarized in the table below. This data is crucial for designing experiments and interpreting results, particularly concerning potential off-target effects.
| Target Kinase | IC50 (nM) | Notes |
| RSK2 | 1.1[1][2] | Primary target |
| LRRK2 | 16[2][3][4] | Off-target |
| PRKD1 | 35[2][3][4] | Off-target |
| CLK2 | 112[4] | Off-target |
| PRKD2 | 139[4] | Off-target |
| RET | 161[4] | Off-target |
| PRKD3 | 219[4] | Off-target |
| FGFR2 | 320[4] | Off-target |
| CLK1 | 512[4] | Off-target |
| FLT3 | 714[4] | Off-target |
| PDGFRa | 956[4] | Off-target |
Adrenergic Receptor Inhibition: this compound has been shown to inhibit adrenergic α1A, α1B, α1D, α2A, β2, and imidazoline I2 receptors with IC50 values ranging from 0.052 to 1.820 µM.[2][3]
Signaling Pathway
The following diagram illustrates the canonical Ras-ERK signaling pathway leading to the activation of RSK and the subsequent downstream signaling events that can be inhibited by this compound.
Caption: this compound inhibits RSK downstream of the Ras-ERK pathway.
Experimental Protocols
Biochemical Kinase Activity Assay (In Vitro)
This protocol describes a general method for determining the in vitro potency of this compound against a target kinase, such as RSK2, using an ATP depletion assay format. The Kinase-Glo® Luminescent Kinase Assay (Promega) is a commonly used platform for this purpose.[1]
Materials:
-
Recombinant human RSK2 protein
-
This compound
-
Kinase substrate (e.g., specific peptide substrate for RSK2)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96- or 384-well plates
-
Multichannel pipette
-
Luminometer
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the kinase reaction buffer to the desired final concentrations. Include a DMSO-only control.
-
Kinase Reaction Setup:
-
Add the diluted this compound or DMSO control to the wells of the assay plate.
-
Add the kinase substrate to each well.
-
To initiate the reaction, add a mixture of the recombinant RSK2 enzyme and ATP to each well. The final ATP concentration should be at or near the Km for the enzyme.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes). The incubation time should be optimized to ensure linear reaction kinetics.
-
ATP Detection:
-
Allow the Kinase-Glo® reagent to equilibrate to room temperature.
-
Add the Kinase-Glo® reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
The luminescent signal is inversely proportional to the amount of kinase activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for an in vitro kinase activity assay.
Cell-Based Assay for RSK Inhibition
This protocol provides a method to assess the inhibitory effect of this compound on RSK activity within a cellular context by measuring the phosphorylation of a downstream target, such as the Na+/H+ exchanger 1 (NHE1) at Serine 703.[6]
Materials:
-
H9c2 cells (or other suitable cell line expressing the target of interest)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Serum-free medium
-
Stimulant (e.g., 20% FBS or Angiotensin II)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-NHE1 (S703), anti-total-NHE1, anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control (e.g., anti-tubulin)
-
Secondary antibody (e.g., HRP-conjugated anti-rabbit or anti-mouse IgG)
-
Western blot reagents and equipment
Protocol:
-
Cell Culture and Treatment:
-
Plate H9c2 cells and allow them to adhere and grow to a suitable confluency.
-
Serum-starve the cells for 24 hours by replacing the growth medium with serum-free medium.
-
Pre-treat the cells with various concentrations of this compound or a DMSO vehicle control for a specified time (e.g., 1.5 hours).
-
Stimulate the cells with a growth factor (e.g., 20% FBS) for a short period (e.g., 5 minutes) to activate the RSK pathway.[6]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Compare the levels of phosphorylated NHE1 in this compound-treated cells to the stimulated control to determine the extent of inhibition. The lack of effect on ERK1/2 phosphorylation can be used to demonstrate the specificity of this compound for downstream targets of ERK.[6]
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of RSK in cellular signaling. The protocols outlined above provide a framework for assessing its inhibitory activity in both biochemical and cellular assays. When using this compound, it is essential to consider its off-target profile and include appropriate controls to ensure the accurate interpretation of experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | S6 Kinase | LRRK2 | TargetMol [targetmol.com]
- 3. apexbt.com [apexbt.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. The RSK Inhibitor BIX02565 Limits Cardiac Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BIX 02565 Treatment in Primary Cardiomyocyte Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIX 02565 is a potent and selective inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[1][2] In the context of cardiovascular research, this compound has emerged as a valuable tool for investigating the role of RSK signaling in cardiac physiology and pathology, particularly in the setting of ischemia-reperfusion injury.[3][4][5] These application notes provide detailed protocols for the use of this compound in primary cardiomyocyte cultures, including methodologies for assessing its effects on cell signaling, viability, and apoptosis.
Mechanism of Action
This compound primarily targets the N-terminal kinase domain of RSK isoforms.[1][2] A key signaling pathway implicated in cardiac damage, especially during ischemia-reperfusion, is the Ras-ERK-RSK cascade.[6][7][8] Extracellular signals activate Ras, which in turn activates Raf and MEK, leading to the phosphorylation and activation of ERK1/2. Activated ERK1/2 then phosphorylates and activates RSK. One of the critical downstream targets of RSK in cardiomyocytes is the Na+/H+ exchanger 1 (NHE1).[1][3][4] Phosphorylation of NHE1 by RSK at serine 703 leads to its activation, resulting in intracellular Na+ and Ca2+ overload, which contributes to cardiomyocyte death and injury.[3][4][5] this compound, by inhibiting RSK, prevents the phosphorylation of NHE1, thereby mitigating these detrimental effects.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available literature.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Cell Line/System | Reference |
| RSK2 | 1.1 | In vitro kinase assay | [9] |
| LRRK2 | 16 | In vitro kinase assay | [1] |
| PRKD1 | 35 | In vitro kinase assay | [1] |
| Serum-stimulated NHE1 activity | ~1200 | H9C2 cells | [1] |
Table 2: Off-Target Activity of this compound
| Receptor Subtype | IC50 (µM) | Reference |
| α1A Adrenergic | 0.052 | [1] |
| α2A Adrenergic | 1.820 | [1] |
| α1B Adrenergic | - | [1] |
| β2 Adrenergic | - | [1] |
| Imidazoline I2 | - | [1] |
Note: Specific IC50 values for all off-target receptors were not consistently available in the reviewed literature.
Table 3: Dose-Dependent Effects of this compound in Cardiac Models
| Model System | Concentration | Observed Effect | Reference |
| H9C2 cells (serum-stimulated) | 100 nM - 1 µM | Dose-dependent inhibition of NHE1 phosphorylation | [1] |
| Isolated mouse hearts (ischemia/reperfusion) | 30, 100, 300 nM | Dose-dependent improvement in cardiac functional recovery | [4] |
| Anesthetized rats | 1, 3, 10 mg/kg | Decreased mean arterial pressure and heart rate | [10] |
Signaling Pathway Diagram
Caption: this compound inhibits RSK, preventing NHE1 phosphorylation and subsequent cardiomyocyte injury.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific experimental conditions and primary cardiomyocyte source (e.g., neonatal rat, adult mouse).
Primary Cardiomyocyte Isolation
This is a generalized protocol and should be adapted based on the specific age and species of the animal.
-
Euthanize neonatal pups (1-3 days old) according to approved institutional animal care and use committee protocols.
-
Excise hearts and place them in ice-cold Hanks' Balanced Salt Solution (HBSS) without Ca2+ and Mg2+.
-
Mince the ventricular tissue into small pieces (1-2 mm³).
-
Digest the tissue with a solution of trypsin and collagenase in HBSS with gentle agitation at 37°C. Multiple digestion steps may be necessary.
-
Neutralize the digestion with an equal volume of culture medium containing fetal bovine serum (FBS).
-
Filter the cell suspension through a cell strainer (e.g., 70 µm) to remove undigested tissue.
-
Pre-plate the cells in a culture dish for 1-2 hours to allow for the attachment of non-myocytes (e.g., fibroblasts).
-
Collect the supernatant containing the enriched cardiomyocyte population and plate onto desired culture vessels pre-coated with fibronectin or laminin.
-
Culture the cardiomyocytes in a suitable medium (e.g., DMEM/F12) supplemented with FBS and other necessary growth factors.
Experimental Workflow for this compound Treatment and Analysis
Caption: General workflow for studying this compound effects in primary cardiomyocytes.
Western Blot Analysis of Protein Phosphorylation
-
Cell Culture and Treatment: Plate primary cardiomyocytes in 6-well plates. Once confluent and spontaneously beating, serum-starve the cells overnight. Pre-treat with desired concentrations of this compound (e.g., 100 nM, 1 µM, 10 µM) for 1.5 hours.[1]
-
Stimulation: Induce cellular stress or pathway activation (e.g., with 100 nM Angiotensin II for 5 minutes).[1]
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-phospho-NHE1 (Ser703), anti-total NHE1, anti-phospho-ERK1/2, anti-total ERK1/2, anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Cell Viability (MTT) Assay
-
Cell Plating: Seed primary cardiomyocytes in a 96-well plate at an optimized density.
-
Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 24 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the culture medium and add a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance of medium-only wells.
Apoptosis (Annexin V) Assay
-
Cell Culture and Treatment: Plate primary cardiomyocytes in 6-well plates and treat with this compound and/or an apoptotic stimulus as required.
-
Cell Harvesting: Gently collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add fluorochrome-conjugated Annexin V (e.g., FITC, PE) and a viability dye (e.g., Propidium Iodide (PI) or 7-AAD).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Concluding Remarks
This compound is a valuable pharmacological tool for elucidating the role of RSK signaling in primary cardiomyocytes. The provided protocols offer a framework for investigating its effects on key cellular processes. Researchers should note the potential off-target effects of this compound, particularly at higher concentrations, and include appropriate controls in their experimental designs. Optimization of inhibitor concentrations, treatment durations, and assay conditions is essential for obtaining robust and reproducible data in primary cardiomyocyte cultures.
References
- 1. Standardised method for cardiomyocyte isolation and purification from individual murine neonatal, infant, and adult hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Video: Isolation, Culture and Transduction of Adult Mouse Cardiomyocytes [jove.com]
- 3. One-Hour Procedure to Isolate Primary Cardiomyocytes from Neonatal Mouse and Rat Hearts | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Isolation and Culture of Neonatal Mouse Cardiomyocytes [jove.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Stress Kinase Signaling in Cardiac Myocytes - Cardiovascular Signaling in Health and Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols: A Comparative Analysis of RSK Inhibition by Lentiviral shRNA Knockdown and BIX 02565 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases are key downstream effectors of the Ras/mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] This pathway is integral to the regulation of diverse cellular processes, including cell growth, proliferation, survival, and motility.[3] Dysregulation of the Ras/MAPK/RSK cascade is implicated in numerous pathologies, particularly cancer, making RSK an attractive therapeutic target.[2][4]
This document provides a detailed comparison of two common methodologies for inhibiting RSK function: lentiviral-mediated short hairpin RNA (shRNA) knockdown and pharmacological inhibition with BIX 02565. We present a summary of their mechanisms, quantitative comparisons, and detailed protocols for their application in research and drug development.
Mechanisms of Action
Lentiviral shRNA Knockdown: This genetic approach provides stable, long-term suppression of a specific RSK isoform by harnessing the cell's own RNA interference (RNAi) machinery.[5][6] A lentiviral vector is used to deliver a short hairpin RNA sequence targeting the mRNA of a specific RSK isoform. Once transcribed, this shRNA is processed into small interfering RNA (siRNA), which leads to the degradation of the target mRNA, thereby preventing protein translation.[7] This method allows for isoform-specific knockdown, which is crucial given the four mammalian RSK isoforms (RSK1-4) may have both overlapping and distinct functions.[2][8]
This compound Treatment: this compound is a potent and selective small molecule inhibitor of the N-terminal kinase domain of RSK isoforms.[9][10] It acts by binding to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates.[4] This pharmacological approach offers acute and reversible inhibition of RSK activity. This compound has been shown to be a highly potent inhibitor of RSK2 with an IC50 of 1.1 nM.[11] It is important to note that while relatively selective, this compound can exhibit off-target effects, particularly at higher concentrations, including inhibition of adrenergic receptors.[9][12]
Quantitative Data Summary
The following tables summarize quantitative data from representative studies to allow for a comparison of the effects of genetic knockdown of RSK and chemical inhibition with this compound.
Table 1: Comparison of RSK Inhibition Methods
| Feature | Lentiviral shRNA Knockdown | This compound Treatment |
| Target | Specific RSK isoform mRNA | N-terminal kinase domain of RSK isoforms |
| Mechanism | Post-transcriptional gene silencing | Competitive ATP binding inhibition |
| Specificity | High for the targeted isoform | High for RSK family, potential off-targets |
| Duration | Stable, long-term | Acute, reversible |
| Delivery | Lentiviral transduction | Direct addition to cell culture or in vivo administration |
| Potential Issues | Off-target effects of shRNA, cytotoxicity with high viral load[7] | Off-target kinase inhibition, effects on cardiovascular function[9][12] |
Table 2: Reported Efficacy of RSK Inhibition
| Method | Model System | Measured Effect | Result | Reference |
| Lentiviral shRNA | Human Chondrocyte Cell Line | Knockdown of ADAMTS-5 (an aggrecanase) expression | Up to 96% reduction in target mRNA | [13] |
| Lentiviral shRNA | Human Chondrocyte Cell Line | Knockdown of ADAMTS-9 expression | Up to 70% reduction in target mRNA | [13] |
| This compound | H9C2 cells | Inhibition of serum-stimulated NHE1 activity | Dose-dependent inhibition | [14][15] |
| This compound | Isolated mouse hearts (I/R injury) | Improved Left Ventricular Developed Pressure (LVDP) | Significant increase in LVDP recovery (from 8.7% to 44.6%) | [14] |
| Dominant-Negative RSK | Transgenic mice (I/R injury) | Reduced infarct size | Significantly decreased infarct area, similar to this compound | [16] |
Signaling Pathways and Experimental Workflows
RSK Signaling Pathway
The following diagram illustrates the canonical Ras/MAPK/RSK signaling cascade. Growth factors or other stimuli activate Ras, leading to a phosphorylation cascade through Raf, MEK, and ERK. Activated ERK then phosphorylates and activates RSK, which in turn phosphorylates a multitude of cytoplasmic and nuclear substrates to regulate cellular processes.
Caption: Canonical Ras/MAPK/RSK signaling pathway.
Experimental Workflow: Lentiviral shRNA Knockdown vs. This compound Treatment
This diagram outlines the key steps involved in both experimental approaches for inhibiting RSK function.
Caption: Comparative experimental workflows.
Detailed Experimental Protocols
Protocol 1: Lentiviral shRNA Knockdown of a Specific RSK Isoform
Objective: To achieve stable knockdown of a specific RSK isoform in a mammalian cell line.
Materials:
-
Lentiviral shRNA vector targeting the RSK isoform of interest (and a non-targeting scramble control)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for virus production
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium for target cells
-
Polybrene
-
Puromycin (or other selection antibiotic)
-
Target mammalian cell line
-
Reagents for RNA extraction and qPCR
-
Antibodies for Western blotting (total and phospho-RSK, loading control)
Procedure:
-
Lentivirus Production (Day 1): a. Plate HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection. b. In a sterile tube, mix the shRNA vector and packaging plasmids in Opti-MEM. c. In a separate tube, dilute the transfection reagent in Opti-MEM. d. Combine the DNA and transfection reagent mixtures, incubate at room temperature for 15-20 minutes. e. Add the mixture dropwise to the HEK293T cells. f. Incubate at 37°C, 5% CO2.
-
Virus Harvest (Day 3-4): a. 48-72 hours post-transfection, harvest the supernatant containing the lentiviral particles. b. Centrifuge at 500 x g for 10 minutes to pellet cell debris. c. Filter the supernatant through a 0.45 µm filter. d. The virus can be used immediately or stored at -80°C.
-
Transduction of Target Cells (Day 4): a. Plate target cells to be 50-60% confluent on the day of transduction. b. Add the viral supernatant to the cells at various multiplicities of infection (MOI). c. Add Polybrene to a final concentration of 4-8 µg/mL to enhance transduction efficiency. d. Incubate for 24 hours.
-
Selection of Transduced Cells (Day 5 onwards): a. Replace the virus-containing medium with fresh complete medium containing the appropriate concentration of puromycin (determine the optimal concentration with a kill curve beforehand). b. Continue selection for 3-7 days, replacing the medium every 2-3 days, until non-transduced control cells are eliminated.
-
Validation of Knockdown: a. qPCR: Extract total RNA from the stable cell line and perform quantitative real-time PCR to quantify the reduction in the target RSK isoform mRNA levels compared to the scramble control. b. Western Blot: Lyse the cells and perform Western blotting to confirm the reduction in the target RSK protein levels.
Protocol 2: Pharmacological Inhibition of RSK with this compound
Objective: To acutely inhibit RSK activity in a cell-based assay.
Materials:
-
This compound (stock solution in DMSO)
-
Target mammalian cell line
-
Complete cell culture medium
-
Serum-free medium (for starvation, if required)
-
Stimulant (e.g., growth factor, serum) to activate the MAPK pathway
-
Cell lysis buffer
-
Antibodies for Western blotting (phospho-RSK substrate, total RSK, phospho-ERK, total ERK)
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding (Day 1): a. Plate target cells in appropriate culture vessels (e.g., 6-well plates) to be 70-80% confluent at the time of treatment.
-
Cell Starvation (Optional, Day 2): a. To reduce basal RSK activity, aspirate the complete medium and replace it with serum-free medium. b. Incubate for 12-24 hours.
-
This compound Treatment (Day 3): a. Prepare a dilution series of this compound in cell culture medium. A typical concentration range to test is 10 nM to 10 µM. b. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. c. Pre-treat the cells with the this compound dilutions or vehicle for 1-2 hours.
-
Stimulation: a. Add the stimulant (e.g., 10% FBS) to the wells to activate the Ras/MAPK/RSK pathway. b. Incubate for the desired time (e.g., 15-30 minutes).
-
Cell Lysis and Protein Analysis: a. Aspirate the medium and wash the cells with ice-cold PBS. b. Lyse the cells in lysis buffer containing protease and phosphatase inhibitors. c. Quantify protein concentration using a BCA or Bradford assay. d. Perform Western blotting to analyze the phosphorylation status of a known RSK substrate (e.g., pS703-NHE1) and to confirm the activation of the upstream pathway (p-ERK).[14]
Logical Relationship Diagram
The choice between lentiviral shRNA knockdown and this compound treatment depends on the specific research question. This diagram illustrates the decision-making process.
Caption: Decision tree for choosing an RSK inhibition method.
Conclusion
Both lentiviral shRNA knockdown and this compound treatment are powerful tools for studying the function of RSK. The choice of method should be guided by the specific experimental goals. Lentiviral shRNA is ideal for investigating the long-term consequences of depleting a specific RSK isoform, while this compound is well-suited for studying the acute and reversible effects of pan-RSK inhibition. Careful validation and consideration of potential off-target effects are crucial for the interpretation of results obtained with either technique.
References
- 1. article.imrpress.com [article.imrpress.com]
- 2. The RSK factors of activating the Ras/MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation and function of the RSK family of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are RSK inhibitors and how do they work? [synapse.patsnap.com]
- 5. Using Lentiviral shRNA Delivery to Knock Down Proteins in Cultured Neurons and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 6. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 7. Lentiviral vectors encoding shRNAs efficiently transduce and knockdown LINGO-1 but induce an interferon response and cytotoxicity in CNS neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. opnme.com [opnme.com]
- 10. Pardon Our Interruption [opnme.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. glpbio.com [glpbio.com]
- 13. Lentiviral shRNA knockdown of ADAMTS-5 and -9 restores matrix deposition in 3D chondrocyte culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The RSK Inhibitor BIX02565 Limits Cardiac Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: BIX 02565 and RSK Activity Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with BIX 02565, particularly when it does not appear to inhibit RSK activity in their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound treatment is not inhibiting RSK activity. What are the possible reasons?
There are several potential reasons why you might not be observing RSK inhibition with this compound. These can be broadly categorized as issues with the compound itself, the experimental setup, or data interpretation.
Compound-Related Issues:
-
Solubility: this compound has limited solubility in aqueous solutions. Ensure it is fully dissolved in a suitable solvent like DMSO before preparing your working dilutions.[1] Precipitation of the compound will lead to a lower effective concentration.
-
Stability: While stable for years when stored correctly as a solid, this compound in solution may be less stable.[2][3] It is recommended to prepare fresh working solutions from a stock solution for each experiment and avoid repeated freeze-thaw cycles.[2][4] Stock solutions in DMSO can be stored at -80°C for up to a year.[1]
Experimental Setup Issues:
-
Assay Type: The method used to measure RSK activity is critical. In vitro kinase assays with purified components are the most direct way to assess inhibition. Cell-based assays, such as Western blotting for downstream targets, can be influenced by other signaling pathways.
-
Off-Target Effects: this compound is a potent RSK inhibitor, but it also affects other kinases and adrenergic receptors, some at nanomolar concentrations.[5][6] These off-target effects can lead to confounding results that may mask the inhibition of RSK, particularly in complex cellular systems.[5][6]
-
Cellular Context: The specific cell line and its signaling network can influence the observed effect of this compound. The presence of highly active upstream pathways or compensatory mechanisms might overcome the inhibitory effect of the compound.
Q2: What are the known off-targets of this compound?
This compound has been shown to inhibit several other kinases and bind to adrenergic receptors. This is a critical consideration when interpreting experimental data.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound for RSK isoforms and its primary off-targets.
| Target | IC50 (nM) |
| RSK1 | 3 |
| RSK2 | 1[1] |
| RSK3 | 1 |
| LRRK2 | 16[5] |
| PRKD1 | 35[5] |
| Adrenergic Receptors | |
| α1A, α2A, α1B, β2 | 52 - 1820 |
| Imidazoline I2 | 97 |
Data compiled from multiple sources.[5]
Troubleshooting Guide
If you are not observing the expected inhibition of RSK activity with this compound, follow these troubleshooting steps:
Step 1: Verify Compound Integrity and Handling
-
Action: Confirm the proper storage of your this compound stock (solid at -20°C).[1]
-
Action: Prepare fresh dilutions from your DMSO stock for each experiment. Sonication is recommended to ensure complete dissolution in DMSO.[1]
-
Rationale: Improper storage or handling can lead to compound degradation or precipitation, reducing its effective concentration.
Step 2: Optimize Your Experimental Protocol
-
Action: If using a cell-based assay, consider performing a direct in vitro kinase assay using recombinant RSK.
-
Rationale: This will confirm that the compound is active against the purified kinase, isolating the issue to the cellular context.
-
Action: For Western blotting, ensure you are using an antibody specific for the phosphorylated form of an RSK substrate. Include appropriate positive and negative controls.
-
Rationale: Antibody quality and specificity are crucial for reliable results.
Step 3: Consider Off-Target Effects
-
Action: Review the known off-targets of this compound and assess if they could be influencing your results.
-
Rationale: The off-target pharmacology of this compound can make it difficult to distinguish efficacy as a result of off-target effects from the inhibition of RSK2.[5]
-
Action: Consider using a more selective RSK inhibitor as a control if available, or use complementary techniques like siRNA-mediated knockdown of RSK to validate your findings.
-
Rationale: Comparing results with a different inhibitory mechanism can help confirm that the observed phenotype is due to RSK inhibition.
Experimental Protocols
In Vitro RSK Kinase Activity Assay (Luminescence-Based)
This protocol is adapted from commercially available kinase assay kits.
-
Prepare Reagents:
-
Thaw active recombinant RSK1, Kinase Assay Buffer, and substrate (e.g., S6K synthetic peptide) on ice.
-
Prepare serial dilutions of this compound in Kinase Assay Buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the diluted this compound or vehicle control.
-
Add the diluted active RSK1 enzyme to each well.
-
Initiate the reaction by adding the ATP and substrate solution.
-
Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Terminate the kinase reaction and deplete remaining ATP by adding a reagent like ADP-Glo™.
-
Add a kinase detection reagent that converts ADP to ATP and measures the newly synthesized ATP via a luciferase/luciferin reaction.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background (no enzyme control) from all readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Western Blot for Phosphorylated RSK Substrates
This is a general protocol for detecting the phosphorylation of RSK substrates in cell lysates.
-
Cell Lysis:
-
Treat cells with this compound or vehicle for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in SDS-PAGE sample buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.[7]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of an RSK substrate overnight at 4°C.[7]
-
Wash the membrane three times with TBST.[7]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
-
Normalize the signal to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: The Ras-ERK-RSK signaling pathway and the point of inhibition by this compound.
References
- 1. This compound | S6 Kinase | LRRK2 | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. opnme.com [opnme.com]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot Protocol | Proteintech Group [ptglab.com]
BIX 02565 cytotoxicity and cell viability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals using the RSK inhibitor, BIX 02565.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[1][2] It functions by targeting the N-terminal kinase domain of RSK isoforms, thereby preventing the phosphorylation of downstream substrates involved in various cellular processes, including cell growth, survival, and proliferation.[2] A key cardiovascular target of RSK that is inhibited by this compound is the Na+/H+ exchanger isoform 1 (NHE1).[2]
Q2: What are the known off-target effects of this compound?
A critical consideration when using this compound is its known off-target activity, primarily against several adrenergic receptor subtypes.[2][3] This can lead to significant cardiovascular effects, such as a decrease in mean arterial pressure and heart rate.[3][4] Additionally, kinase profiling studies have shown that this compound can inhibit other kinases at nanomolar concentrations, including LRRK2 and PRKD1.[2][4] Researchers should be aware of these off-target effects to avoid misinterpretation of experimental results.
Q3: In which cell lines has this compound been tested, and what are the expected outcomes?
This compound has been utilized in various cell lines, including the rat embryonic cardiomyocyte cell line H9c2, to study its effects on cardiac biology.[1] In H9c2 cells, this compound has been shown to inhibit serum-stimulated NHE1 activity.[1] The expected outcome in many cell types is the inhibition of signaling pathways downstream of RSK, which can affect cell proliferation and survival. However, the specific cellular response can be context-dependent.
Q4: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). For long-term storage, the stock solution in DMSO should be stored at -20°C or -80°C.[1]
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against its primary targets and key off-targets.
Table 1: On-Target Kinase Inhibition
| Target | IC50 (nM) |
| RSK1 | 3 |
| RSK2 | 1 |
| RSK3 | 1 |
Data sourced from Boehringer Ingelheim's opnMe portal.[2]
Table 2: Off-Target Kinase and Receptor Inhibition
| Off-Target | IC50 (nM) |
| LRRK2 | 16 |
| PRKD1 | 35 |
| CLK2 | 112 |
| PRKD2 | 139 |
| RET | 161 |
| PRKD3 | 219 |
| FGFR2 | 320 |
| CLK1 | 512 |
| FLT3 | 714 |
| PDGFRa | 956 |
| Adrenergic α1B Receptor | 52 |
| Imidazoline I2 Receptor | 97 |
| Adrenergic α1A Receptor | 910 |
| Adrenergic α2A Receptor | 1420 |
| Adrenergic β2 Receptor | 1820 |
Data compiled from Boehringer Ingelheim's opnMe portal and other sources.[2][4]
Table 3: Cellular Activity
| Cell Line | Assay | Endpoint | IC50/EC50 |
| H9c2 | Intracellular pH recovery | Inhibition of serum-stimulated NHE1 activity | ~1.2 µM |
| Rat Aortic Rings | Phenylephrine-induced contraction | Relaxation | 3.1 µM |
Data from a study on cardiac ischemia/reperfusion injury and MedchemExpress.[1][5]
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the RSK signaling pathway and a general workflow for assessing cytotoxicity.
References
BIX 02565 degradation and storage problems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage of BIX 02565, a potent RSK2 inhibitor. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guide
This section addresses specific problems that may arise during the handling and use of this compound.
Problem 1: Precipitation of this compound in aqueous solution or cell culture medium.
-
Q: My this compound solution has formed a precipitate after dilution in my experimental buffer. What should I do?
A: Precipitation of hydrophobic compounds like this compound in aqueous solutions is a common issue. Here are several steps you can take to address this:
-
Increase Solvent Concentration: The initial stock solution is typically prepared in DMSO. When diluting into an aqueous buffer, ensure the final DMSO concentration is sufficient to maintain solubility, but be mindful of the DMSO tolerance of your specific cell line or assay.
-
Sonication: Gentle sonication of the solution can help to redissolve small precipitates.
-
Warming: Gently warming the solution to 37°C may aid in dissolution. However, prolonged heating should be avoided to prevent degradation.
-
Use of Pluronic F-68: For cell culture applications, adding a small amount of a non-ionic surfactant like Pluronic F-68 to the medium before adding the compound can help to increase solubility and prevent precipitation.
-
Fresh Preparation: It is highly recommended to prepare fresh working solutions from your DMSO stock for each experiment.
-
Problem 2: Loss of this compound activity over time in prepared solutions.
-
Q: I am observing a decrease in the inhibitory effect of my this compound working solution. What could be the cause?
A: Loss of activity can be attributed to several factors, primarily chemical degradation. Based on the chemical structure of this compound, which contains amide, indole, and benzimidazole moieties, it may be susceptible to the following:
-
Hydrolysis: The amide and lactam groups in the this compound structure can be susceptible to hydrolysis, especially under strong acidic or basic conditions, leading to the cleavage of the ring structure and loss of activity. It is recommended to maintain the pH of your solutions within a neutral range (pH 6-8).
-
Oxidation: The benzimidazole and indole rings can be prone to oxidation. Avoid prolonged exposure to air and consider using degassed solvents if you suspect oxidation is an issue.
-
Photodegradation: Indole-containing compounds can be sensitive to light. Protect your solutions from light by using amber vials or wrapping your containers in aluminum foil.
To mitigate loss of activity, always store stock solutions at the recommended temperatures and prepare working solutions fresh for each experiment.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the storage and stability of this compound.
-
Q: What are the recommended storage conditions for this compound?
A: Proper storage is crucial to maintain the integrity of this compound. The following table summarizes the recommended storage conditions for both the solid compound and stock solutions.
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| Solid Powder | 4°C | 2 years |
| Stock Solution in DMSO | -80°C | 2 years |
| Stock Solution in DMSO | -20°C | 1 year |
-
Q: How should I prepare a stock solution of this compound?
A: this compound is soluble in DMSO. To prepare a stock solution, dissolve the solid compound in 100% DMSO to a desired concentration (e.g., 10 mM). Ensure the compound is fully dissolved; gentle warming or sonication may be used if necessary. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Q: Is this compound stable in aqueous solutions?
A: The stability of this compound in aqueous solutions is limited and depends on the pH and storage conditions. It is recommended to prepare aqueous working solutions fresh from a DMSO stock immediately before use. For in vivo experiments, it is advised to use the prepared formulation on the same day.
-
Q: Can I store my diluted this compound working solution for later use?
A: It is not recommended to store diluted aqueous solutions of this compound for extended periods due to the risk of precipitation and chemical degradation (hydrolysis, oxidation). For optimal results, always prepare fresh working solutions for each experiment.
Signaling Pathway and Experimental Workflows
This compound Target Signaling Pathway
This compound is a potent inhibitor of Ribosomal S6 Kinase (RSK), a family of serine/threonine kinases that are downstream effectors of the Ras/ERK signaling pathway.[1][2] This pathway plays a crucial role in regulating cell proliferation, survival, and differentiation.[3][4][5]
Caption: this compound inhibits RSK, a key kinase in the Ras/ERK signaling pathway.
Experimental Workflow: Assessing this compound Stability
The following workflow outlines a general approach to assess the stability of this compound under various experimental conditions.
Caption: A general workflow for evaluating the chemical stability of this compound.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Different pH Buffers
This protocol provides a method to evaluate the hydrolytic stability of this compound at different pH values.
Materials:
-
This compound
-
DMSO
-
pH 4 Buffer (e.g., 0.1 M Acetate Buffer)
-
pH 7.4 Buffer (e.g., 0.1 M Phosphate Buffered Saline)
-
pH 9 Buffer (e.g., 0.1 M Borate Buffer)
-
HPLC system with a C18 column and UV detector
-
Water bath or incubator set to 37°C
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
For each pH buffer, prepare a 100 µM working solution of this compound by diluting the stock solution.
-
Incubate the working solutions at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Immediately analyze the aliquots by reverse-phase HPLC to quantify the remaining amount of intact this compound.
-
Monitor for the appearance of any new peaks, which may indicate degradation products.
-
Plot the percentage of remaining this compound against time for each pH condition to determine the degradation rate.
Protocol 2: Assessment of this compound Photosensitivity
This protocol is designed to determine the stability of this compound when exposed to light.
Materials:
-
This compound
-
DMSO
-
A suitable solvent in which this compound is soluble and stable in the dark (e.g., acetonitrile/water mixture)
-
Clear and amber glass vials
-
A controlled light source (e.g., a photostability chamber with a defined light output)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 100 µM working solution in the chosen solvent.
-
Aliquot the working solution into both clear and amber (or foil-wrapped) glass vials.
-
Expose the clear vials to the light source for defined periods (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Keep the amber vials at the same temperature but protected from light as a control.
-
At each time point, analyze the solutions from both the exposed and control vials by reverse-phase HPLC.
-
Compare the chromatograms to quantify the amount of this compound remaining and to detect any photodegradation products.
-
Calculate the percentage of degradation due to light exposure by comparing the results from the clear and amber vials.
References
BIX 02565 batch-to-batch variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BIX 02565. Our goal is to help you navigate potential challenges during your experiments and address issues related to experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[1] It specifically targets the N-terminal kinase domain of RSK isoforms.[1][2] RSK is a downstream effector of the Ras-ERK signaling pathway and is involved in regulating numerous cellular processes.[1] One of its key cardiovascular targets is the Na+/H+ exchanger isoform 1 (NHE1).[1][3][4]
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for RSK over many other kinases, it has shown activity against a few other targets.[3] Notably, it can inhibit LRRK2 and PRKD1 with IC50 values of 16 nM and 35 nM, respectively.[5][6][7] Additionally, this compound has been observed to bind to several adrenergic receptor subtypes (α1A, α1B, α1D, α2A, β2) and the imidazoline I2 receptor, with IC50 values ranging from 0.052 to 1.820 µM.[1][5][6][7] These off-target effects, particularly on adrenergic receptors, can influence cardiovascular function, leading to changes in mean arterial pressure and heart rate.[1][5]
Q3: I am observing inconsistent results between different experiments using this compound. Could this be due to batch-to-batch variability?
While there is no specific published data on this compound batch-to-batch variability, it is a potential source of inconsistency for any small molecule inhibitor.[8] Variability in purity, isomeric composition, or the presence of trace impurities could lead to differences in potency and off-target effects. If you suspect batch-to-batch variability, it is crucial to implement rigorous quality control measures and validation experiments for each new lot.
Q4: How can I test a new batch of this compound for consistency?
To ensure the consistency of a new batch, it is recommended to perform a side-by-side comparison with a previously validated batch. This can include:
-
In vitro kinase assay: Determine the IC50 of the new batch against RSK2 to confirm its potency.
-
Cell-based assay: Compare the dose-response curve of the new batch with the old batch in a relevant cellular assay, such as measuring the inhibition of serum-stimulated NHE1 phosphorylation.[3]
-
Off-target validation: If your experimental system is sensitive to the known off-target effects of this compound, consider performing experiments to assess the impact on those pathways.
Troubleshooting Guide
Issue 1: Reduced or no inhibitory effect of this compound in my cellular assay.
-
Question: I'm not seeing the expected inhibition of my target pathway, even at concentrations that have previously worked.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage of this compound at -20°C.[5] Prepare fresh stock solutions in an appropriate solvent like DMSO.[7] |
| Batch-to-Batch Variability | Perform a dose-response experiment with the new batch and compare it to a previously validated batch. Consider running an in vitro kinase assay to confirm the IC50. |
| Cellular Health/Passage Number | Ensure your cells are healthy and within a consistent passage number range, as cellular responses can change over time. |
| Experimental Conditions | Verify all experimental parameters, including incubation times, cell density, and reagent concentrations. |
Issue 2: Unexpected or off-target effects observed in my experiment.
-
Question: I'm observing cellular effects that are not consistent with RSK inhibition.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Known Off-Target Activity | This compound is known to inhibit adrenergic receptors.[1][5][7] If your cells express these receptors, the observed phenotype may be due to off-target effects. Consider using appropriate antagonists to block these receptors and isolate the effect of RSK inhibition. |
| Batch-Specific Impurities | A new batch may contain impurities with biological activity. Compare the off-target effects of the new batch with a previously validated one. |
| Concentration Too High | High concentrations of this compound are more likely to cause off-target effects. Perform a dose-response experiment to determine the lowest effective concentration that inhibits RSK without significant off-target activity. |
Quantitative Data
Table 1: In Vitro Potency of this compound against RSK Isoforms
| Target | IC50 (nM) |
| RSK1 | 3 |
| RSK2 | 1.1[5][9] |
| RSK3 | 4 |
Data sourced from opnMe by Boehringer Ingelheim.[2]
Table 2: Selectivity Profile of this compound against Other Kinases
| Target | IC50 (nM) |
| LRRK2 | 16[1][5][6][7] |
| PRKD1 | 35[1][5][6][7] |
| CLK2 | 112[1] |
| PRKD2 | 139[1] |
| RET | 161[1] |
This table highlights some of the most potent off-targets. This compound is >100-fold selective for RSK against a large panel of other kinases.[6]
Table 3: Off-Target Binding to Adrenergic and Imidazoline Receptors
| Target | IC50 (µM) |
| Adrenergic α1A | 0.052 - 1.820[1][5][7] |
| Adrenergic α1B | 0.052 - 1.820[1][5][7] |
| Adrenergic α1D | 0.052 - 1.820[5][7] |
| Adrenergic α2A | 0.052 - 1.820[1][5][7] |
| Adrenergic β2 | 0.052 - 1.820[1][5][7] |
| Imidazoline I2 | 0.052 - 1.820[1][5][7] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for this compound Potency Determination
This protocol is a general guideline for determining the IC50 of this compound against a specific RSK isoform.
-
Reagents and Materials:
-
Recombinant human RSK protein
-
Kinase assay buffer
-
ATP
-
Substrate peptide
-
This compound (test compound)
-
Kinase-Glo® Luminescent Kinase Assay (or similar detection reagent)
-
384-well plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and this compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and measure the remaining ATP using a luminescent detection reagent.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.[9]
-
Protocol 2: Cellular Assay for Inhibition of Serum-Stimulated NHE1 Phosphorylation
This protocol is adapted from studies demonstrating this compound's effect in H9C2 cells.[3]
-
Cell Culture:
-
Culture H9C2 cells in appropriate growth medium.
-
Serum-starve the cells for 24 hours before the experiment.
-
-
Treatment:
-
Western Blot Analysis:
-
Lyse the cells and collect the protein lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for phospho-S703-NHE1.[3][10]
-
Use an antibody against total NHE1 as a loading control.[3]
-
An antibody against phospho-ERK1/2 can be used to confirm serum activation and the specificity of this compound for downstream targets.[3]
-
Quantify the band intensities to determine the extent of inhibition.
-
Visualizations
Caption: this compound inhibits RSK, blocking downstream signaling to NHE1.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. The RSK Inhibitor BIX02565 Limits Cardiac Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The RSK Inhibitor BIX02565 Limits Cardiac Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Probe BIX-02565 | Chemical Probes Portal [chemicalprobes.org]
- 7. caymanchem.com [caymanchem.com]
- 8. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting BIX 02565 in vivo delivery
Welcome to the Technical Support Center for BIX 02565. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to facilitate successful in vivo experiments.
Frequently Asked Questions (FAQs)
A collection of answers to common questions regarding the use of this compound in in vivo research.
Q1: What is the primary mechanism of action for this compound?
This compound is a highly potent, ATP-competitive inhibitor of the p90 ribosomal S6 kinase (RSK) family. It specifically targets the N-terminal kinase domain of RSK isoforms (RSK1, RSK2, RSK3), with a particularly high potency for RSK2 (IC₅₀ = 1.1 nM).[1][2] RSK is a family of serine/threonine kinases that act as downstream effectors of the Ras-Raf-MEK-ERK signaling pathway.[3] A key substrate of RSK in the cardiovascular system is the Na+/H+ exchanger isoform 1 (NHE1); by inhibiting RSK, this compound indirectly prevents the phosphorylation and activation of NHE1.[1][4]
Q2: What are the known off-target effects of this compound?
The most significant off-target activity of this compound is its binding to several adrenergic and imidazoline receptors.[1] This interaction is pharmacologically relevant and can make it difficult to distinguish the desired effects of RSK inhibition from off-target cardiovascular effects.[5] In animal models, this manifests as a dose-dependent decrease in mean arterial pressure and heart rate (bradycardia).[1] The compound also shows inhibitory activity against other kinases, such as LRRK2 (IC₅₀ = 16 nM) and PRKD1 (IC₅₀ = 35 nM), at concentrations higher than those needed for RSK inhibition.[1]
Q3: Is this compound effective in both rat and mouse models?
Yes, this compound shows cross-reactivity between human, rat, and mouse RSK isoforms.[5] The majority of published in vivo studies have been conducted in rats, establishing clear pharmacokinetic and pharmacodynamic profiles.[2][3][6] The compound has also been shown to be effective in ex vivo mouse heart models, where it protects against ischemia/reperfusion injury, confirming its activity in murine systems.[4][7]
Troubleshooting Guides
Direct answers to specific problems you may encounter during your experiments.
Issue 1: Poor Solubility or Precipitation During Formulation
Q: My this compound is difficult to dissolve or is precipitating out of solution. What are the recommended formulations for in vivo delivery?
A: this compound has low aqueous solubility (26 µg/mL at pH 7.4).[8] Standard saline solutions are not suitable. The use of co-solvents and solubility enhancers is required for in vivo administration.
-
For Oral (p.o.) Administration: A common and effective vehicle is a 20% solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.[2][6] This vehicle has been successfully used in rats for doses up to 300 mg/kg.[2][6]
-
For Intraperitoneal (i.p.) or Intravenous (i.v.) Administration: A mixed-solvent system is often necessary. A recommended formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline .[2] Alternatively, a simpler formulation of 10% DMSO and 90% Corn Oil has been suggested.[2]
-
General Tips: When using DMSO, sonication is recommended to aid dissolution.[6] Always prepare formulations fresh and observe for any precipitation before administration. If precipitation occurs upon addition to an aqueous buffer, consider increasing the percentage of organic co-solvents or solubility enhancers.
Issue 2: Lack of Observed Efficacy or On-Target Effect
Q: I am not observing the expected biological effect after administering this compound. How can I confirm the compound is active and engaging its target?
A: A lack of efficacy can stem from issues with delivery, dosage, or biological variability.
-
Verify Target Engagement: The most direct way to confirm this compound activity is to measure the phosphorylation of a known downstream RSK substrate. The phosphorylation of Na+/H+ exchanger 1 at serine 703 (pS703-NHE1) is a reliable biomarker of RSK activity.[4]
-
Action: Collect relevant tissues (e.g., heart, tumor) from treated and control animals at the expected Tₘₐₓ. Perform a Western blot analysis to compare the levels of pS703-NHE1 relative to total NHE1. A significant reduction in the pS703-NHE1 signal in the this compound-treated group indicates successful target engagement.[4][9]
-
-
Review Dosage and Administration Route: The required dose can vary significantly between animal models and disease states. The published oral doses in rats (30-300 mg/kg) are quite high, reflecting potential challenges with oral bioavailability.[2][6]
-
Action: If you are not seeing an effect at a lower dose, consider performing a dose-response study. Ensure the administration route is appropriate for your experimental goals; systemic delivery via i.p. or i.v. injection may yield more consistent exposure than oral gavage.
-
-
Check Formulation Stability: Ensure your formulation is stable and that the compound has not precipitated before or after injection.
-
Action: Visually inspect the solution for clarity. If possible, analyze the concentration of the dosing solution via HPLC to confirm accuracy.
-
Issue 3: Unexpected Animal Toxicity or Adverse Events
Q: My animals are showing signs of distress (e.g., lethargy, hypotension) after this compound administration. What is the cause and how can I mitigate it?
A: The most likely cause of these adverse events is the known off-target activity of this compound on adrenergic receptors, leading to cardiovascular effects like decreased blood pressure and heart rate.[1]
-
Monitor Cardiovascular Parameters: If your facility allows, monitor mean arterial pressure and heart rate, especially during dose-finding studies. This will help correlate the observed toxicity with the known off-target pharmacology.
-
Adjust the Dose: The observed toxicity is dose-dependent.[1] Start with a lower dose and carefully escalate while monitoring for adverse effects. It is possible that the therapeutic window for your specific model is narrower than published examples.
-
Refine the Dosing Schedule: Instead of a single high dose, consider a fractionated dosing schedule (e.g., twice-daily administration of a lower dose) to reduce peak plasma concentrations and minimize acute toxicity.
-
Use Appropriate Controls: To confirm that your desired biological effect is due to RSK inhibition and not an off-target artifact, use a negative control compound if available. In the absence of a dedicated negative control, using a structurally unrelated RSK inhibitor with a different off-target profile can help validate findings. Genetically engineered models (e.g., dominant-negative RSK mice) provide the most rigorous validation.[4][10]
Quantitative Data Summary
The following tables summarize key parameters for this compound based on published literature.
Table 1: In Vitro Potency and Off-Target Profile
| Target | IC₅₀ | Reference |
| RSK2 | 1.1 nM | [1][6] |
| RSK1 | 3 nM | [8] |
| RSK3 | 1 nM | [8] |
| LRRK2 | 16 nM | [1] |
| PRKD1 | 35 nM | [1] |
| Adrenergic α₁ₑ Receptor | 52 nM | [1] |
| Imidazoline I₂ Receptor | 97 nM | [8] |
| Adrenergic α₁ₐ Receptor | 910 nM | [8] |
Table 2: Recommended In Vivo Formulations & Dosages
| Species | Route | Formulation Vehicle | Dose Range | Reference |
| Rat | Oral (p.o.) | 20% Hydroxypropyl-β-cyclodextrin in water | 30 - 300 mg/kg | [2][6] |
| Rat | Infusion (i.v.) | Varies (e.g., mixed solvent system) | 0.1 - 10 mg/kg | [2] |
| Mouse | Ex Vivo (perfused heart) | Krebs-Henseleit Buffer | 100 nM | [4][7] |
| General | Systemic (i.p./i.v.) | 10% DMSO + 90% Corn Oil | User-defined | [2] |
| General | Systemic (i.p./i.v.) | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | User-defined | [2] |
Experimental Protocols
Protocol 1: Preparation of Mixed-Solvent Vehicle for Injection
This protocol describes the preparation of a common vehicle for i.p. or i.v. administration of this compound.[2]
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL). Use of a sonicator is recommended to ensure complete dissolution.[6]
-
Prepare Final Formulation (Example for 1 mL):
-
In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution. For example, to achieve a final concentration of 1 mg/mL, add 100 µL of a 10 mg/mL DMSO stock.
-
Add 400 µL of PEG300. Mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween-80. Mix thoroughly again.
-
Add 450 µL of sterile saline or PBS. Mix one final time.
-
-
Final Check: The final solution should be clear and free of any precipitate. Administer to animals within a short time frame after preparation.
Protocol 2: Verifying Target Engagement via Western Blot
This protocol outlines the steps to measure the phosphorylation of the RSK substrate NHE1 in tissue samples.
-
Sample Collection: Euthanize animals at the predetermined endpoint (e.g., 1-2 hours post-dose to coincide with peak plasma concentration).[2] Rapidly excise the tissue of interest (e.g., heart, tumor), snap-freeze in liquid nitrogen, and store at -80°C.
-
Protein Extraction:
-
Homogenize the frozen tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature 20-40 µg of protein lysate per sample by boiling in Laemmli sample buffer.
-
Separate proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated NHE1 (pS703-NHE1).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Strip the membrane and re-probe with an antibody for total NHE1 to normalize the phosphorylation signal.
-
Quantify band intensities using densitometry software. A decrease in the ratio of p-NHE1 to total NHE1 in this compound-treated samples compared to vehicle controls confirms on-target activity.[4]
-
Visual Guides & Workflows
Signaling Pathway
Caption: The Ras/ERK/RSK signaling cascade inhibited by this compound.
Experimental Workflow
Caption: A typical experimental workflow for an in vivo study using this compound.
Troubleshooting Logic
Caption: Troubleshooting flowchart for addressing a lack of in vivo efficacy.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The RSK Inhibitor BIX02565 Limits Cardiac Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. opnme.com [opnme.com]
- 6. This compound | S6 Kinase | LRRK2 | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Validation & Comparative
A Researcher's Guide to RSK Inhibitors: BIX 02565 vs. BI-D1870
This guide provides a detailed, data-driven comparison of two widely used p90 ribosomal S6 kinase (RSK) inhibitors: BIX 02565 and BI-D1870. We will delve into their mechanism of action, potency, selectivity, and demonstrated experimental applications to assist researchers in selecting the appropriate tool for their specific needs.
Introduction to RSK and its Inhibition
The p90 ribosomal S6 kinases (RSKs) are a family of serine/threonine kinases (RSK1-4) that function as crucial downstream effectors of the Ras-MAPK signaling pathway.[1] Activated by ERK1/2, RSK isoforms phosphorylate a wide array of substrates, regulating diverse cellular processes such as cell proliferation, survival, growth, and motility.[2][3] Given their role in various pathologies, including cancer and cardiac hypertrophy, small molecule inhibitors are invaluable for dissecting RSK's biological functions and exploring its therapeutic potential.
This compound and BI-D1870 are two of the most frequently cited RSK inhibitors. Both are ATP-competitive and target the N-terminal kinase domain (NTKD) of RSK, preventing the phosphorylation of its substrates.[4][5] However, they exhibit significant differences in potency, selectivity, and off-target effects that can profoundly impact experimental outcomes.
Mechanism of Action: Targeting the Ras-ERK-RSK Pathway
Both inhibitors prevent RSK from phosphorylating its downstream targets. The typical activation cascade involves growth factors or mitogens stimulating the Ras-ERK pathway, leading to ERK-mediated phosphorylation and activation of RSK.
Potency: A Quantitative Comparison
This compound demonstrates significantly higher potency against RSK isoforms, particularly RSK2, when compared to BI-D1870 in in-vitro kinase assays.[4][6]
| Inhibitor | RSK1 IC₅₀ | RSK2 IC₅₀ | RSK3 IC₅₀ | RSK4 IC₅₀ |
| This compound | - | 1.1 nM[6] | - | - |
| BI-D1870 | 31 nM[7][8] | 24 nM[7][8] | 18 nM[7][8] | 15 nM[7][8] |
| Table 1: Comparative potency (IC₅₀) of this compound and BI-D1870 against RSK isoforms in cell-free assays. Data for all this compound isoforms is not readily available, but it is characterized as a potent pan-RSK inhibitor. |
Selectivity and Off-Target Profile
While both compounds inhibit RSK, their off-target profiles are distinct and are a critical consideration for experimental design.
This compound has been profiled against large kinase panels and shows relatively high selectivity.[1] However, it has known potent off-target activity against several other kinases and receptors, most notably adrenergic receptors.[1] This activity leads to cardiovascular effects, such as a decrease in mean arterial pressure, which can complicate the interpretation of in-vivo studies, especially in cardiovascular models.[1]
BI-D1870 is reported to have 10- to 100-fold selectivity for RSK over some kinases like MST2 and GSK-3β.[7] However, it also inhibits other kinases, including Polo-like kinase 1 (PLK1), Aurora B, and JAK2, at concentrations not far above those required for effective RSK inhibition.[8][9] Furthermore, some studies have reported RSK-independent effects, such as the accumulation of p21, which can influence outcomes in cell cycle or apoptosis studies.[3]
| Inhibitor | Primary Off-Targets | IC₅₀ / Kᵢ |
| This compound | LRRK2 | 16 nM[1] |
| PRKD1 | 35 nM[1] | |
| Adrenergic Receptors (α₁ₐ, α₂ₐ, etc.) | 52 nM - 1.8 µM[1] | |
| RET | 161 nM[1] | |
| BI-D1870 | PLK1 | ~100 nM[8] |
| Aurora B | >10-fold vs RSK[9] | |
| JAK2 | ~654 nM[9] | |
| Table 2: Key off-target activities of this compound and BI-D1870. This is not an exhaustive list. |
Experimental Protocols
In Vitro Kinase Assay for IC₅₀ Determination
This protocol is used to measure the concentration of an inhibitor required to reduce the activity of a specific RSK isoform by 50%.
Methodology:
-
Enzyme Preparation: Use purified, active recombinant human RSK1, RSK2, RSK3, or RSK4.
-
Substrate: A specific peptide substrate for RSK, such as "Crosstide" (GRPRTSSFAEG), is commonly used.
-
Reaction Buffer: Prepare a suitable kinase reaction buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA).
-
ATP: Use radiolabeled [γ-³²P]ATP mixed with non-radiolabeled ATP to achieve a final concentration near the Km for the specific RSK isoform (typically 10-100 µM).
-
Inhibitor Dilution: Prepare a serial dilution of this compound or BI-D1870 in DMSO, followed by a final dilution in the reaction buffer.
-
Assay Procedure:
-
Add the RSK enzyme, inhibitor dilution (or DMSO for control), and substrate to a 96-well plate.
-
Incubate for 5-10 minutes at 30°C to allow inhibitor binding.
-
Initiate the kinase reaction by adding the ATP mixture.
-
Allow the reaction to proceed for 20-30 minutes at 30°C.
-
Terminate the reaction by adding phosphoric acid.
-
-
Detection: Spot the reaction mixture onto phosphocellulose paper (e.g., P81). Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the remaining radioactivity on the paper using a scintillation counter.
-
Data Analysis: Plot the percentage of remaining kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Western Blot for Cellular RSK Inhibition
This protocol assesses an inhibitor's ability to block RSK activity inside cells by measuring the phosphorylation status of a known downstream target.
Methodology:
-
Cell Culture: Plate cells (e.g., HEK293, Rat-2) and grow to 70-80% confluency.
-
Serum Starvation: To reduce basal signaling, serum-starve the cells for 4-16 hours.
-
Inhibitor Treatment: Pre-incubate cells with various concentrations of this compound, BI-D1870, or a vehicle control (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with a known RSK activator, such as Epidermal Growth Factor (EGF) or Phorbol 12-myristate 13-acetate (PMA), for 15-30 minutes to induce RSK activity.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with a primary antibody overnight at 4°C that recognizes a phosphorylated RSK substrate (e.g., anti-phospho-S6 ribosomal protein, anti-phospho-GSK3β, or anti-phospho-LKB1).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Re-probe the blot with antibodies for the total protein (e.g., total S6) and a loading control (e.g., β-actin or GAPDH) to ensure equal loading and to quantify the change in phosphorylation.
Summary and Recommendations
Choosing between this compound and BI-D1870 depends heavily on the experimental context, particularly the required potency and the tolerance for specific off-target effects.
-
This compound is the inhibitor of choice for in vitro kinase assays or cellular studies where maximal potency is required.[4][6] Its high affinity allows for use at very low nanomolar concentrations, potentially minimizing some off-target effects. However, researchers conducting in vivo studies , especially in the field of cardiovascular research, must be cautious of its potent effects on adrenergic receptors and blood pressure, and should design controls to account for these off-target activities.[1]
-
BI-D1870 serves as a useful tool for many cell-based assays to probe RSK function.[5][7] While less potent than this compound, its off-target profile is different and may be more tolerable in non-cardiovascular contexts.[7] However, its potential to inhibit PLK1 and affect the cell cycle via p21 accumulation means that data from proliferation, mitosis, or apoptosis assays should be interpreted carefully.[3][8]
For both inhibitors, it is critical to:
-
Use the lowest effective concentration possible.
-
Confirm that the observed phenotype is due to RSK inhibition by using a second, structurally different RSK inhibitor or a genetic approach like siRNA/shRNA knockdown.
-
Be aware of the compound's specific off-target profile and, where possible, test for these effects directly.
References
- 1. opnme.com [opnme.com]
- 2. BI-D1870 Induces Mitotic Dysfunction and Apoptosis in Neuroblastoma by Regulating the PI3K-Akt-mTORC1 Signal Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The p90 ribosomal S6 kinase (RSK) inhibitor BI-D1870 prevents gamma irradiation-induced apoptosis and mediates senescence via RSK- and p53-independent accumulation of p21WAF1/CIP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The RSK Inhibitor BIX02565 Limits Cardiac Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Therapeutic targeting of p90 ribosomal S6 kinase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BIX 02565 and SL0101 Selectivity in Kinase Inhibition
In the landscape of kinase inhibitors, selectivity is a critical attribute that dictates both the efficacy and the safety of a compound. This guide provides a detailed comparison of the selectivity profiles of two widely used inhibitors of p90 ribosomal S6 kinase (RSK): BIX 02565 and SL0101. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their experimental designs.
Quantitative Selectivity Profile
The following table summarizes the inhibitory activity of this compound and SL0101 against their primary target, RSK, and a panel of other kinases. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, are compiled from various kinase profiling studies.
| Target Kinase | This compound IC50 (nM) | SL0101 IC50 (nM) | SL0101 Ki (µM) |
| RSK2 | 1.1[1] | 30 (% activity remaining at 10µM) | N/A |
| RSK1 | N/A | 23 (% activity remaining at 10µM) | 1[2] |
| LRRK2 | 16[3][4][5] | N/A | N/A |
| PRKD1 | 35[3][4][5] | 88 (% activity remaining at 10µM) | N/A |
| CLK2 | 112[3] | N/A | N/A |
| PRKD2 | 139[3] | N/A | N/A |
| RET | 161[3] | N/A | N/A |
| PRKD3 | 219[3] | N/A | N/A |
| FGFR2 | 320[3] | N/A | N/A |
| CLK1 | 512[3] | N/A | N/A |
| FLT3 | 714[3] | N/A | N/A |
| PDGFRa | 956[3] | N/A | N/A |
| Aurora B | N/A | 45 (% activity remaining at 10µM) | N/A |
| PIM3 | N/A | 49 (% activity remaining at 10µM) | N/A |
N/A: Data not available in the reviewed sources.
Analysis of Selectivity
This compound is a highly potent inhibitor of the RSK family, particularly RSK2, with an IC50 in the low nanomolar range.[1] While it demonstrates a relatively high degree of selectivity, it is not entirely specific for RSK.[3] Kinase profiling studies have revealed that this compound also potently inhibits Leucine-rich repeat kinase 2 (LRRK2) and Protein Kinase D1 (PRKD1), with IC50 values of 16 nM and 35 nM, respectively.[3][4][5] Furthermore, it exhibits inhibitory activity against a range of other kinases, including CLK2, PRKD2, RET, PRKD3, FGFR2, CLK1, FLT3, and PDGFRa, at higher nanomolar concentrations.[3] Beyond the kinome, this compound has been shown to interact with adrenergic receptors (α1A, α2A, α1B, and β2) and the imidazoline I2 receptor, with IC50 values ranging from 0.052 to 1.820 µM.[3] These off-target activities, particularly the effects on adrenergic receptors, can lead to cardiovascular effects such as a decrease in mean arterial pressure and bradycardia, which may complicate the interpretation of in vivo studies.[3][6]
SL0101 , a kaempferol glycoside isolated from the tropical plant Forsteronia refracta, is a cell-permeable, reversible, and ATP-competitive inhibitor of RSK.[2] It is reported to be a selective inhibitor of RSK1 and RSK2 with an IC50 of 89 nM and a Ki of 1 µM.[2] SL0101 is often highlighted for its remarkable specificity for RSK, with one of the key determinants of its binding specificity being the unique ATP-interacting sequence in the N-terminal kinase domain of RSK.[7] It has been shown to not inhibit closely related kinases such as MSK1 and p70S6K1.[8] However, some studies have indicated that SL0101 can have off-target effects on the mTORC1 signaling pathway, although these effects are considered to be independent of RSK.[9] Screening against a broader kinase panel revealed that at a concentration of 10 µM, SL0101 partially inhibits Aurora B and PIM3.[10] Despite this, its selectivity profile is generally considered to be more focused on the RSK family compared to this compound.
Signaling Pathway Context
Both this compound and SL0101 target RSK, a family of serine/threonine kinases that act as downstream effectors of the Ras-ERK signaling pathway. This pathway is crucial for regulating numerous cellular processes, including cell growth, proliferation, and survival.
Caption: The Ras-ERK-RSK signaling cascade and the inhibitory action of this compound and SL0101.
Experimental Protocols
The determination of kinase inhibitor selectivity is paramount and is typically achieved through a variety of biochemical assays. Below are generalized protocols for common methods used in kinase selectivity profiling.
1. Radiometric Kinase Assay (e.g., [33P]-ATP Filter Binding Assay)
This traditional method directly measures the transfer of a radiolabeled phosphate group from ATP to a substrate.
-
Principle: Kinase, substrate (peptide or protein), and [γ-33P]ATP are incubated together in the presence of the inhibitor. The reaction is then stopped, and the phosphorylated substrate is separated from the free [γ-33P]ATP, often by spotting the reaction mixture onto a filter membrane that binds the substrate. The amount of radioactivity incorporated into the substrate is then quantified using a scintillation counter.
-
General Steps:
-
Prepare a reaction mixture containing the kinase, a specific substrate peptide, and the inhibitor at various concentrations in an appropriate kinase buffer.
-
Initiate the reaction by adding [γ-33P]ATP and MgCl2.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction by adding a solution like phosphoric acid.
-
Spot an aliquot of the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper).
-
Wash the filter extensively to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of kinase inhibition relative to a control without the inhibitor.
-
2. Fluorescence-Based Kinase Assays (e.g., TR-FRET)
These assays utilize fluorescence resonance energy transfer (FRET) to detect kinase activity and are well-suited for high-throughput screening.
-
Principle: A biotinylated substrate peptide and a phospho-specific antibody labeled with a fluorescent donor (e.g., Europium cryptate) are used. Upon phosphorylation of the substrate by the kinase, the antibody binds to the phosphorylated peptide. A fluorescent acceptor (e.g., streptavidin-XL665) is then added, which binds to the biotinylated peptide, bringing the donor and acceptor into close proximity and allowing FRET to occur. Kinase inhibition is measured as a decrease in the FRET signal.
-
General Steps:
-
Add the kinase, biotinylated substrate, and inhibitor to a microplate well.
-
Initiate the reaction by adding ATP.
-
Incubate to allow for phosphorylation.
-
Add a detection mixture containing the Europium-labeled phospho-specific antibody and streptavidin-XL665.
-
Incubate to allow for antibody and streptavidin binding.
-
Read the plate on a time-resolved fluorescence reader, measuring emission at both the donor and acceptor wavelengths.
-
Calculate the FRET ratio and determine the percentage of inhibition.
-
Caption: A generalized workflow for determining the selectivity profile of a kinase inhibitor.
Conclusion
Both this compound and SL0101 are valuable tools for studying the function of RSK. However, their selectivity profiles differ significantly. This compound is a more potent inhibitor of RSK but exhibits notable off-target activity against LRRK2, PRKD1, and various adrenergic receptors, which must be considered in experimental interpretation. SL0101, while less potent, offers a higher degree of specificity for the RSK family, making it a more suitable choice when seeking to minimize confounding effects from the inhibition of other kinases. The choice between these two inhibitors should be guided by the specific requirements of the study, with careful consideration of their respective off-target profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. opnme.com [opnme.com]
- 4. The RSK Inhibitor BIX02565 Limits Cardiac Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probe BIX-02565 | Chemical Probes Portal [chemicalprobes.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification of the first specific inhibitor of p90 ribosomal S6 kinase (RSK) reveals an unexpected role for RSK in cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analogues of the RSK inhibitor SL0101: Optimization of in vitro biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two widely used RSK inhibitors, BI-D1870 and SL0101, alter mTORC1 signaling in a RSK-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitor | SL0101-1 | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
Validating BIX 02565 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BIX 02565 and its alternatives for validating target engagement of Ribosomal S6 Kinase 2 (RSK2) in a cellular context. This guide includes supporting experimental data, detailed protocols for key validation assays, and visualizations of relevant pathways and workflows.
This compound is a potent inhibitor of RSK2, a key downstream effector of the Ras/ERK signaling pathway implicated in cell proliferation, survival, and motility. Validating that a compound like this compound engages its intended target within a cell is a critical step in drug discovery, confirming its mechanism of action and informing on potential off-target effects. This guide compares this compound with two alternative RSK inhibitors, BI-D1870 and SL0101, offering a comprehensive overview of their performance in cellular assays.
Comparative Analysis of RSK2 Inhibitors
The following tables summarize the quantitative data for this compound and its alternatives, BI-D1870 and SL0101, focusing on their potency against RSK2 and their known off-target effects.
| Compound | In Vitro IC50 vs RSK2 | Cellular Potency (Reported) | Key Off-Targets |
| This compound | 1.1 nM[1] | EC50 of 3.1 µM (inhibition of phenylephrine-constricted rat aortic ring relaxation)[1] | LRRK2 (16 nM), PRKD1 (35 nM), Adrenergic receptors[2][3] |
| BI-D1870 | 24 nM[4][5] | IC50 of ~1 µM (inhibition of EGF-induced LKB1 phosphorylation in HEK-293 cells)[4] | RSK1 (31 nM), RSK3 (18 nM), RSK4 (15 nM), PLK1 (100 nM), Aurora B[4][6] |
| SL0101 | 89 nM (Ki of 1 µM)[7] | Inhibits proliferation of MCF-7 cells, paralleling its ability to inhibit RSK in intact cells[7] | RSK1, Aurora B, PIM3[8] |
Experimental Protocols for Target Engagement Validation
To validate the engagement of this compound and its alternatives with RSK2 in a cellular environment, two primary methods are recommended: Western Blotting for downstream substrate phosphorylation and the Cellular Thermal Shift Assay (CETSA).
Western Blotting for Downstream RSK2 Substrate Phosphorylation
This method indirectly measures the inhibition of RSK2 activity by assessing the phosphorylation status of its known downstream substrates, such as Y-box binding protein 1 (YB-1) at Ser102. A decrease in the phosphorylation of these substrates upon treatment with the inhibitor indicates target engagement.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, MCF-7) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound, BI-D1870, or SL0101 for a predetermined time (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-YB-1 (Ser102)) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to a loading control (e.g., GAPDH or β-actin) and to the total protein level of the substrate if possible.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that directly assesses the binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Protocol:
-
Cell Treatment: Treat intact cells in suspension or adherent in plates with the desired concentrations of this compound, BI-D1870, or SL0101, alongside a vehicle control, for a specific duration (e.g., 1 hour) at 37°C.[9]
-
Heat Shock: Heat the cell suspensions or plates across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.[9]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease and phosphatase inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant containing the soluble proteins and determine the protein concentration. Prepare samples for Western blotting as described in the previous protocol.
-
Western Blotting: Perform Western blotting using an antibody specific for the target protein (RSK2).
-
Analysis: Quantify the band intensities of soluble RSK2 at each temperature for the treated and untreated samples. Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing Pathways and Workflows
To further clarify the biological context and experimental procedures, the following diagrams illustrate the RSK2 signaling pathway, the experimental workflow for target engagement validation, and the logical relationship of this compound to its target and downstream effects.
Caption: RSK2 Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for Target Engagement Validation.
Caption: Logical Relationship of this compound Action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. opnme.com [opnme.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BI-D1870 | RSK inhibitor | Blood-brain barrier | TargetMol [targetmol.com]
- 6. BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identifying requirements for RSK2 specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating BIX 02565 Efficacy: A Comparative Guide to Genetic Knockdown of RSK
For researchers, scientists, and drug development professionals, establishing the specificity of a small molecule inhibitor is a critical step in preclinical validation. This guide provides a comprehensive comparison of a leading pharmacological agent, BIX 02565, with the gold-standard genetic method of RNA interference (RNAi) for targeting the p90 ribosomal S6 kinase (RSK) protein family. By presenting key experimental data, detailed protocols, and illustrating the underlying signaling pathways, this document serves as a vital resource for validating the on-target effects of this compound and similar RSK inhibitors.
Unveiling the Role of RSK in Cellular Signaling
The p90 ribosomal S6 kinases (RSK) are a family of serine/threonine kinases that act as crucial downstream effectors of the Ras-MAPK signaling cascade.[1][2] This pathway is a central regulator of a multitude of cellular processes, including cell growth, proliferation, survival, and motility.[1][2] Dysregulation of the Ras-MAPK pathway, and consequently RSK activity, is frequently implicated in various cancers, making RSK an attractive therapeutic target.[1] RSK inhibitors, such as this compound, are designed to block the kinase activity of RSK, thereby inhibiting the phosphorylation of its downstream targets and impeding pro-growth and pro-survival signals.[1]
Comparing Pharmacological Inhibition with Genetic Knockdown
To rigorously validate that the observed cellular effects of this compound are indeed due to the inhibition of RSK, it is essential to compare its performance with genetic knockdown of RSK expression. The use of small interfering RNA (siRNA) or short hairpin RNA (shRNA) allows for the specific reduction of RSK protein levels, providing a benchmark for the specificity of a pharmacological inhibitor.
This guide focuses on the comparative effects of this compound and genetic knockdown of RSK, with a particular emphasis on their roles in cardioprotection, a context where the effects of this compound have been extensively studied alongside a dominant-negative RSK model.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data from studies comparing the effects of pharmacological inhibition of RSK with this compound to the effects of genetic approaches (dominant-negative RSK).
Table 1: Comparison of Cardioprotective Effects of this compound and Dominant-Negative RSK
| Parameter | Control (Ischemia/Reperfusion) | This compound (100 nM) | Dominant-Negative RSK (DN-RSK) |
| Left Ventricular Developed Pressure (% of baseline) | 8.7% | 44.6%[3] | 43%[3] |
| Infarct Size (% of Area at Risk) | High (exact % not specified) | Significantly Decreased[3][4] | Significantly Decreased[3][4] |
| Phosphorylation of NHE1 (pS703-NHE1) | Increased | Significantly Decreased[3][5] | Significantly Decreased[3] |
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC50 |
| RSK1 | 3 nM[6] |
| RSK2 | 1 nM[7] |
| RSK3 | 4 nM[6] |
| RSK4 | 1.5 nM[6] |
Table 3: Off-Target Kinase Inhibition of this compound
| Kinase | IC50 (nM) |
| LRRK2 | 16[6] |
| PRKD1 | 35[6] |
| CLK2 | 112[6] |
| PRKD2 | 139[6] |
| RET | 161[6] |
Experimental Protocols
To ensure the reproducibility of the presented findings, detailed experimental protocols for the key assays are provided below.
siRNA-Mediated Knockdown of RSK1 and RSK2
This protocol outlines a general procedure for the transient knockdown of RSK1 and RSK2 in mammalian cells using siRNA.
Materials:
-
siRNA duplexes targeting RSK1 and RSK2 (and a non-targeting control siRNA)
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium
-
6-well tissue culture plates
-
Cells to be transfected
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation: a. For each well to be transfected, dilute 10-30 pmol of siRNA into 100 µL of Opti-MEM™ I medium. b. In a separate tube, dilute 1-3 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™ I medium and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
Transfection: a. Aspirate the culture medium from the cells and replace it with 800 µL of fresh, antibiotic-free complete medium. b. Add the 200 µL of siRNA-lipid complex to each well. c. Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at the protein level using Western blotting.
Western Blotting for RSK and Phospho-RSK
This protocol describes the detection of total RSK and phosphorylated RSK (as an indicator of activity) by Western blotting.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-RSK, anti-phospho-RSK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
TBST (Tris-buffered saline with 0.1% Tween-20)
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
Cell Viability (MTT) Assay
This protocol provides a method for assessing cell viability and proliferation after treatment with this compound or RSK knockdown.
Materials:
-
Cells seeded in a 96-well plate
-
This compound or siRNA-transfected cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well plate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat them with various concentrations of this compound or perform siRNA transfection as described above. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a 96-well plate reader. The absorbance is directly proportional to the number of viable cells.
Visualizing the Molecular Landscape
To better understand the mechanism of action of this compound and the consequences of RSK knockdown, it is crucial to visualize the signaling pathway in which RSK operates.
Caption: The Ras-MAPK-RSK signaling pathway and points of intervention.
This guide provides a framework for the validation of this compound as a specific RSK inhibitor. By comparing its effects to those of genetic knockdown, researchers can confidently attribute the observed biological outcomes to the on-target activity of the compound, a critical step in the drug development pipeline. The provided protocols and pathway diagram serve as practical tools to aid in the design and interpretation of these validation studies.
References
- 1. What are RSK inhibitors and how do they work? [synapse.patsnap.com]
- 2. article.imrpress.com [article.imrpress.com]
- 3. The RSK Inhibitor BIX02565 Limits Cardiac Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. opnme.com [opnme.com]
- 7. medchemexpress.com [medchemexpress.com]
BIX 02565 vs. LRRK2 Inhibitors: A Comparative Guide for Neurodegenerative Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of BIX 02565 and dedicated Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors in the context of neurodegenerative disease models. This document summarizes key performance data, outlines experimental protocols, and visualizes relevant biological pathways.
Executive Summary
Mutations leading to hyperactivity of the LRRK2 kinase are a significant genetic cause of Parkinson's disease, making LRRK2 a prime therapeutic target. A range of selective LRRK2 inhibitors have been developed and extensively studied in various neurodegenerative models. These inhibitors have consistently demonstrated neuroprotective effects by mitigating cellular pathologies associated with LRRK2 hyperactivation.
This compound is a potent kinase inhibitor, primarily targeting Ribosomal S6 Kinase 2 (RSK2). While it also exhibits inhibitory activity against LRRK2 in the nanomolar range, a comprehensive review of available scientific literature reveals a significant lack of studies evaluating its efficacy in neurodegenerative or even basic neuronal models. The majority of research on this compound is focused on its cardiovascular effects due to its potent activity against RSK2 and off-target effects on adrenergic receptors.
This guide, therefore, presents a detailed overview of the well-established neuroprotective effects of dedicated LRRK2 inhibitors, supported by experimental data. It then contrasts this with the available information for this compound, highlighting its biochemical potency against LRRK2 but underscoring the current absence of data regarding its application in neurodegeneration research.
LRRK2 Inhibitors in Neurodegenerative Models
A multitude of potent and selective LRRK2 inhibitors have been developed, with several showing promise in preclinical models of Parkinson's disease. These compounds primarily function by competitively binding to the ATP-binding pocket of the LRRK2 kinase domain, thereby preventing the phosphorylation of its substrates.[1]
Mechanism of Action and Signaling Pathway
LRRK2 is a large, multi-domain protein that plays a role in various cellular processes, including vesicular trafficking, autophagy, and inflammation.[2] A key downstream signaling event of LRRK2 kinase activity is the phosphorylation of a subset of Rab GTPases.[3] This phosphorylation can impair the function of these proteins, leading to disruptions in cellular trafficking and contributing to neuronal dysfunction and death. LRRK2 has also been implicated in the mitogen-activated protein kinase (MAPK) signaling pathways.[4] LRRK2 inhibitors, by blocking this kinase activity, aim to restore normal cellular function and prevent neurodegeneration.[5]
Caption: LRRK2 signaling and points of inhibition.
Performance Data of Selected LRRK2 Inhibitors
The following tables summarize the in vitro potency and in vivo/in vitro neuroprotective effects of several well-characterized LRRK2 inhibitors.
Table 1: In Vitro Potency of LRRK2 Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay System | Reference |
| MLi-2 | LRRK2 | 0.76 | Purified LRRK2 kinase assay | [1] |
| GNE-7915 | LRRK2 | 9 | LRRK2 autophosphorylation in HEK293 cells | [6] |
| PF-06447475 | LRRK2 | 3 | Recombinant LRRK2 kinase assay | [4] |
| This compound | LRRK2 | 16 | Kinase panel screen | [7] |
Table 2: Neuroprotective Effects of LRRK2 Inhibitors in Cellular and Animal Models
| Inhibitor | Model System | Experimental Condition | Key Findings | Reference |
| PF-06447475 | Human nerve-like differentiated cells | Rotenone (50 µM) induced oxidative stress | Completely abolished ROS production and reversed apoptosis markers. | [8] |
| MLi-2 | Primary microglia (wild-type and G2019S-LRRK2) | Zymosan-induced inflammation | Significantly reduced LRRK2 phosphorylation at Ser935; modulated gene expression related to ion transport and apoptosis. | [1] |
| GNE-7915 | BAC transgenic mice (human G2019S LRRK2) | In vivo administration (50 mg/kg) | Concentration-dependent reduction of LRRK2 phosphorylation in the brain. | [6] |
| PF-06447475 | Drosophila melanogaster | Paraquat-induced oxidative stress | Prolonged lifespan, improved locomotor activity, and reduced lipid peroxidation. | [9] |
This compound: A Dual RSK2/LRRK2 Inhibitor
This compound is a highly potent inhibitor of RSK2 with an IC50 of 1.1 nM.[3] It also inhibits LRRK2 with an IC50 of 16 nM.[7] However, the vast majority of published research on this compound has focused on its effects on the cardiovascular system, stemming from its primary target, RSK2, and its off-target interactions with adrenergic receptors.
Table 3: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| RSK2 | 1.1 |
| LRRK2 | 16 |
| PRKD1 | 35 |
| CLK2 | 112 |
| PRKD2 | 139 |
| RET | 161 |
| PRKD3 | 219 |
| Data from reference[7] |
To date, there is a notable absence of studies evaluating the neuroprotective effects of this compound in models of Parkinson's disease or other neurodegenerative conditions. While its LRRK2 inhibitory activity is established, its potential efficacy in a neuronal context remains uninvestigated in publicly available literature. Therefore, a direct comparison of its performance against dedicated LRRK2 inhibitors in neurodegenerative models is not currently possible.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
LRRK2 Kinase Activity Assay (In Vitro)
This protocol provides a general framework for assessing the inhibitory activity of compounds against LRRK2.
Caption: Workflow for an in vitro LRRK2 kinase assay.
Materials:
-
Recombinant human LRRK2 protein (wild-type or mutant)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
LRRK2 substrate (e.g., LRRKtide peptide)
-
Test compounds (this compound or LRRK2 inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound dilutions.
-
Add the recombinant LRRK2 enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of the LRRK2 substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic curve.
Cellular LRRK2 Autophosphorylation Assay
This protocol can be used to assess the ability of a compound to inhibit LRRK2 kinase activity within a cellular context.
Materials:
-
HEK293 cells or SH-SY5Y neuroblastoma cells
-
Cell culture medium and supplements
-
Plasmids for overexpression of tagged LRRK2 (e.g., G2019S mutant)
-
Transfection reagent
-
Test compounds
-
Lysis buffer
-
Antibodies: anti-LRRK2 (total), anti-phospho-LRRK2 (e.g., Ser935 or Ser1292)
-
Western blotting reagents and equipment
Procedure:
-
Seed cells in multi-well plates.
-
Transfect cells with the LRRK2 expression plasmid.
-
After 24-48 hours, treat the cells with various concentrations of the test compound for a specified duration (e.g., 2 hours).
-
Lyse the cells and determine the total protein concentration.
-
Perform Western blotting using antibodies against total LRRK2 and phosphorylated LRRK2.
-
Quantify the band intensities and normalize the phosphorylated LRRK2 signal to the total LRRK2 signal.
-
Determine the IC50 of the compound for inhibiting cellular LRRK2 autophosphorylation.
Neuroprotection Assay in a Toxin-Induced Cell Model
This protocol assesses the ability of a compound to protect neuronal cells from a neurotoxin.
Caption: Experimental workflow for a neuroprotection assay.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium
-
Test compounds
-
Neurotoxin (e.g., rotenone or MPP+)
-
Reagents for assessing cell viability (e.g., MTT)
-
Reagents for measuring reactive oxygen species (ROS) (e.g., DCFDA)
-
Reagents for detecting apoptosis (e.g., Annexin V/PI staining)
Procedure:
-
Plate SH-SY5Y cells in 96-well plates.
-
Pre-treat the cells with different concentrations of the test compound for 1-2 hours.
-
Add the neurotoxin to the wells to induce cell death.
-
Incubate for 24-48 hours.
-
Measure cell viability using the MTT assay.
-
In parallel experiments, measure ROS production using a fluorescent probe like DCFDA.
-
Assess the percentage of apoptotic cells using flow cytometry with Annexin V and propidium iodide staining.
-
Compare the protective effects of the test compound against the toxin-induced damage.
Conclusion
Dedicated LRRK2 inhibitors have demonstrated significant therapeutic potential in a variety of preclinical neurodegenerative models. Their mechanism of action is well-understood, and a substantial body of evidence supports their neuroprotective effects. This compound, while a potent LRRK2 inhibitor in biochemical assays, remains a pharmacological tool primarily explored in the context of its effects on RSK2 and the cardiovascular system. The lack of data on its efficacy in neuronal models represents a critical knowledge gap. Future studies are warranted to investigate whether the LRRK2-inhibitory activity of this compound translates into neuroprotective effects, and to characterize its overall safety and selectivity profile in the central nervous system. For researchers focused on LRRK2 as a target for neurodegeneration, the use of well-characterized, selective LRRK2 inhibitors is recommended for which a wealth of comparative data is available.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Pathogenic LRRK2 requires secondary factors to induce cellular toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular Stress and p53-Associated Apoptosis by Juniperus communis L. Berry Extract Treatment in the Human SH-SY5Y Neuroblastoma Cells [mdpi.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Phosphoproteomic Analysis of BIX 02565 Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of the ribosomal S6 kinase (RSK) inhibitor, BIX 02565, on the cellular phosphoproteome. Due to the limited availability of specific quantitative mass spectrometry data for this compound, this guide leverages data from studies on similar RSK inhibitors, particularly BI-D1870, to provide a representative overview of the expected phosphoproteomic alterations. This approach allows for a functional comparison and highlights the key signaling pathways modulated by RSK inhibition.
Introduction to this compound
This compound is a potent and selective inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[1] It specifically targets the N-terminal kinase domain of RSK isoforms.[2] RSK proteins are key downstream effectors of the Ras-MAPK signaling cascade and play crucial roles in regulating cell proliferation, survival, and motility.[1] Dysregulation of RSK activity has been implicated in various cancers.[1]
This compound has demonstrated high potency, with an in vitro IC50 of approximately 1 nM for RSK2.[1] However, it is important to note that this compound also exhibits off-target activity against several other kinases and adrenergic receptors, which should be considered when interpreting experimental results.[1]
Comparative Analysis of RSK Inhibitors
While this compound is a valuable research tool, other RSK inhibitors are also commonly used. This section compares this compound with another well-characterized RSK inhibitor, BI-D1870.
| Feature | This compound | BI-D1870 |
| Primary Target | RSK1, RSK2, RSK3, RSK4 | RSK1, RSK2, RSK3, RSK4[3][4][5] |
| IC50 (RSK2) | ~1 nM[1] | 10-30 nM[3][4] |
| Binding Domain | N-terminal kinase domain[2] | N-terminal kinase domain[4] |
| Known Off-Targets | Adrenergic receptors (α1A, α2A, α1B, β2), Imidazoline I2 receptor, LRRK2, PRKD1 | PLK1, Aurora B, MELK, PIM3, MST2, GSK3β[1] |
| Key Characteristics | High potency | Well-characterized, but with known off-target effects on cell cycle kinases[1] |
Note: The differing off-target profiles of these inhibitors can lead to distinct phenotypic outcomes and highlight the importance of using multiple inhibitors to confirm RSK-specific effects.
Mass Spectrometry-Based Phosphoproteomics Workflow
The following diagram outlines a typical experimental workflow for the quantitative analysis of the phosphoproteome following treatment with a kinase inhibitor like this compound.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HEK293 or A375) in appropriate culture dishes and grow to 70-80% confluency.
-
Inhibitor Treatment: Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a urea-based buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.
Protein Digestion and Phosphopeptide Enrichment
-
Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).
-
Reduction and Alkylation: Reduce cysteine bonds with DTT and alkylate with iodoacetamide.
-
Digestion: Digest proteins into peptides using an enzyme such as trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) beads.[6][7][8][9][10]
LC-MS/MS Analysis and Data Processing
-
LC Separation: Separate the enriched phosphopeptides using reverse-phase liquid chromatography.
-
Mass Spectrometry: Analyze the peptides using a high-resolution mass spectrometer (e.g., Orbitrap) in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
Data Analysis: Use a database search engine (e.g., MaxQuant, Sequest) to identify and quantify phosphopeptides from the raw mass spectrometry data. Perform downstream bioinformatic analysis to identify regulated pathways.
Quantitative Phosphoproteomic Data (Representative)
The following table presents a selection of phosphosites that are significantly downregulated upon treatment with the RSK inhibitor BI-D1870, as a proxy for the effects of this compound. This data is derived from a study on HEK293 and A375 cells.[11]
| Protein | Phosphosite | Function | Fold Change (BI-D1870 vs. Control) |
| Filamin-A | Ser2152 | Cytoskeletal organization, cell migration[12] | ↓ |
| PDCD4 | Ser67 | Tumor suppressor, inhibits translation | ↓ |
| GSK3B | Ser9 | Regulation of glycogen metabolism, cell signaling | ↓ |
| LKB1 | Ser428 | Tumor suppressor, master kinase | ↓ |
| TSC2 | Ser1798 | Tumor suppressor, mTORC1 regulation[13] | ↓ |
| BAD | Ser112 | Pro-apoptotic protein[14] | ↓ |
| CREB1 | Ser133 | Transcription factor[14] | ↓ |
Note: This table is a representative summary. The actual fold changes can vary depending on the cell type, experimental conditions, and the specific inhibitor used.
This compound-Modulated Signaling Pathways
This compound, by inhibiting RSK, is expected to impact signaling pathways downstream of the Ras/MAPK cascade. The following diagram illustrates the central role of RSK and the points of intervention by this compound and upstream inhibitors.
Inhibition of RSK by this compound is expected to decrease the phosphorylation of numerous downstream substrates, thereby affecting cellular processes such as proliferation, survival, and motility.[1] A key substrate, the Na+/H+ exchanger 1 (NHE1), is phosphorylated by RSK at Serine 703, and this phosphorylation is inhibited by this compound.[2][15] This can lead to a decrease in intracellular pH and impact cell survival, particularly in the context of ischemia/reperfusion injury.[2][15]
Conclusion
The analysis of the phosphoproteome following treatment with this compound provides valuable insights into the cellular functions of RSK and the downstream consequences of its inhibition. While direct, large-scale phosphoproteomic data for this compound is not yet widely available, data from analogous RSK inhibitors like BI-D1870 offer a strong predictive framework for the expected changes. Researchers using this compound should be mindful of its off-target effects and consider using complementary approaches, such as RNAi or additional, structurally distinct inhibitors, to validate RSK-specific signaling events. The methodologies and representative data presented in this guide offer a solid foundation for designing and interpreting phosphoproteomic experiments aimed at elucidating the mechanism of action of this compound and other RSK inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phosphopeptide Enrichment Coupled with Label-free Quantitative Mass Spectrometry to Investigate the Phosphoproteome in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enrichment techniques employed in phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blogs.rsc.org [blogs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Ribosomal S6 Kinase (RSK) Regulates Phosphorylation of Filamin A on an Important Regulatory Site - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Two widely used RSK inhibitors, BI-D1870 and SL0101, alter mTORC1 signaling in a RSK-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The RSK Inhibitor BIX02565 Limits Cardiac Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vitro and In Vivo Efficacy of BIX 02565
BIX 02565 is a highly potent, nanomolar inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[1][2] As downstream effectors of the Ras-ERK signaling pathway, RSK isoforms are implicated in a multitude of cellular processes, including cell growth, survival, and proliferation.[2][3] Consequently, RSK has emerged as a promising therapeutic target for various diseases, including cancer and cardiovascular disorders.[2][3] This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize the quantitative data on the in vitro and in vivo activities of this compound.
Table 1: In Vitro Activity of this compound
| Target | Assay Type | Species | IC₅₀ | Reference(s) |
| Primary Targets | ||||
| RSK2 | Kinase Activity | Human | 1.1 nM | [4] |
| RSK Isoforms | Kinase Activity | Human | Nanomolar range | [1] |
| Off-Targets | ||||
| LRRK2 | Kinase Activity | Human | 16 nM | [1] |
| PRKD1 | Kinase Activity | Human | 35 nM | [1] |
| Adrenergic α₁A Receptor | Radioligand Binding | - | 0.052 µM | [1] |
| Adrenergic α₂A Receptor | Radioligand Binding | - | - | [1] |
| Adrenergic α₁B Receptor | Radioligand Binding | - | - | [1] |
| Adrenergic β₂ Receptor | Radioligand Binding | - | - | [1] |
| Imidazoline I₂ Receptor | Radioligand Binding | - | IC₅₀ between 0.052 and 1.820 µM | [1] |
Table 2: In Vivo Effects of this compound
| Model System | Experimental Condition | Dose/Concentration | Observed Effect(s) | Reference(s) |
| Anesthetized Rats | Hemodynamic Assessment | 1, 3, 10 mg/kg | Significant decrease in heart rate and mean arterial pressure (MAP). | [5] |
| Telemetry-Instrumented Rats | Hemodynamic Assessment | 30, 100, 300 mg/kg p.o. QD for 4 days | Concentration-dependent decreases in MAP. | [4] |
| Isolated Mouse Hearts | Ischemia/Reperfusion Injury | 100 nmol/L | Significant improvement in Left Ventricular Developed Pressure (LVDP) recovery (from 8.7% to 44.6%). | [6][7] |
| Isolated Mouse Hearts | Ischemia/Reperfusion Injury | 100 nmol/L | Significant reduction in infarct size. | [8] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines the methodology used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against RSK2.
Objective: To quantify the inhibitory potency of this compound on RSK2 activity.
Materials:
-
Human RSK2 protein (e.g., from Invitrogen)
-
Kinase-Glo® Plus Luminescence Kinase Assay Kit (Promega)
-
This compound
-
Substrate peptide for RSK2
-
ATP
-
Assay buffer
-
Luminometer
Procedure:
-
Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO).
-
In a multi-well plate, add the human RSK2 protein, the substrate peptide, and the assay buffer.
-
Add the different concentrations of this compound to the wells. Include a control group with no inhibitor.
-
Initiate the kinase reaction by adding a concentration of ATP that is at or near the Km for RSK2.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® Plus reagent, which generates a luminescent signal.
-
Measure the luminescence using a luminometer. The signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control.
-
Determine the IC₅₀ value by fitting the dose-response curve using non-linear regression analysis.[5]
In Vivo Ischemia/Reperfusion Injury Model in Isolated Mouse Hearts
This protocol describes the ex vivo model used to assess the cardioprotective effects of this compound.
Objective: To evaluate the ability of this compound to improve cardiac functional recovery and reduce infarct size following simulated ischemia/reperfusion.
Materials:
-
Male mice (e.g., C57BL/6)
-
Langendorff heart perfusion system
-
Krebs-Henseleit (KH) buffer
-
This compound
-
Triphenyltetrazolium chloride (TTC) stain
-
Data acquisition system to measure cardiac function
Procedure:
-
Anesthetize the mouse and surgically excise the heart.
-
Mount the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated KH buffer at a constant pressure and temperature.
-
Allow the heart to stabilize for a period of 20 minutes.[8]
-
Record baseline cardiac function parameters, including Left Ventricular Developed Pressure (LVDP) and the maximum rate of pressure development (dp/dt max).
-
Perfuse the heart with KH buffer containing a specific concentration of this compound (e.g., 100 nmol/L) or vehicle control for 10 minutes.[8]
-
Induce global ischemia by stopping the perfusion for a defined period (e.g., 40 minutes).[8]
-
Initiate reperfusion by restoring the flow of the oxygenated KH buffer (with or without this compound) for a duration of 60 minutes.[8]
-
Continuously monitor and record cardiac function throughout the reperfusion period.
-
At the end of the experiment, freeze the heart and slice it for infarct size measurement.
-
Incubate the heart slices in TTC stain, which stains viable tissue red, leaving the infarcted area pale.
-
Quantify the infarct size as a percentage of the total ventricular area.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits RSK, preventing the phosphorylation and activation of NHE1, a key mediator of cardiac injury.
Experimental Workflow for In Vivo Ischemia/Reperfusion Study
Caption: Workflow for assessing the cardioprotective effects of this compound in an ex vivo model of ischemia/reperfusion.
References
- 1. opnme.com [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. The RSK Inhibitor BIX02565 Limits Cardiac Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The RSK Inhibitor BIX02565 Limits Cardiac Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of BIX 02565: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility necessitates the proper disposal of all chemical reagents, including the potent ribosomal S6 kinase 2 (RSK2) inhibitor, BIX 02565. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
As a potent kinase inhibitor with noted cardiovascular effects in animal studies, this compound must be treated as hazardous chemical waste.[1][2][3][4] Adherence to institutional and local regulations for hazardous waste disposal is paramount. The following procedures are based on general best practices for laboratory chemical waste management and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Step-by-Step Disposal Procedures
The primary route for the disposal of this compound and its associated waste is through your institution's hazardous waste management program.[5]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unadulterated, expired, or unwanted solid this compound in its original container, if possible. Ensure the container is in good condition and the label is intact.
-
If the original container is not available, use a clearly labeled, compatible, and sealable container.
-
Contaminated materials such as weighing paper, pipette tips, and gloves that have come into contact with solid this compound should be collected in a dedicated, sealed plastic bag or container clearly marked as "this compound Contaminated Debris."
-
-
Liquid Waste:
-
Collect solutions of this compound in a dedicated, leak-proof, and chemically compatible waste container. Plastic containers are often preferred over glass for storing hazardous waste when compatibility is not an issue.[5]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible wastes can lead to dangerous reactions.
-
Solutions used for rinsing glassware that has contained this compound should also be collected as hazardous waste.
-
2. Labeling of Waste Containers:
Proper labeling is critical for safe handling and disposal. All waste containers must be clearly labeled with the following information[5][6]:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste. For mixtures, list all components.
-
The date when the waste was first added to the container.
-
The name of the principal investigator and the laboratory location (building and room number).
3. Storage of Waste:
-
Store all this compound waste in a designated and properly labeled satellite accumulation area within your laboratory.[7]
-
Ensure that waste containers are kept tightly sealed except when adding waste.[8] Funnels should not be left in the container opening.[6]
-
Store containers in a way that prevents tipping and in secondary containment to control any potential leaks.
4. Arranging for Disposal:
-
Once your waste container is full or you have no further need to accumulate this type of waste, contact your institution's EHS department to arrange for a pickup.
-
Do not dispose of this compound down the drain or in the regular trash.[5][9] This compound's impact on aquatic life is not well-documented, and its potent biological activity necessitates that it does not enter the sewer system.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Sewer Disposal | Prohibited for hazardous chemicals like this compound. | [5][9] |
| Solid Waste Disposal | Prohibited for chemical waste. | [5] |
| Empty Containers | Containers of acutely hazardous "P-list" chemicals must be managed as hazardous waste. For other chemicals, triple rinsing with a suitable solvent, with the rinsate collected as hazardous waste, may be required before the container can be disposed of as non-hazardous. Consult your EHS for guidance on this compound containers. | [6][7] |
Experimental Protocols
As this document focuses on disposal, detailed experimental protocols for the use of this compound are not included. However, it is critical that any experimental protocol includes a section on waste disposal, outlining the steps for neutralizing or collecting waste generated during the experiment. For instance, quenching reactions or neutralizing acidic or basic solutions as a final step in an experiment can minimize the hazardous nature of the waste, though the resulting solution must still be disposed of as hazardous waste unless deemed non-hazardous by EHS.[8]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and proper workflow for the disposal of this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the most accurate and comprehensive information.
References
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. glpbio.com [glpbio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
